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  • Product: 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
  • CAS: 1094355-55-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a fruitful approach for the disco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a fruitful approach for the discovery of novel therapeutic agents. The molecule 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid represents a compelling example of such a design, incorporating three key pharmacophoric motifs: a brominated thiophene ring, a 1,3-thiazole core, and an acetic acid side chain. Thiophene and its derivatives are recognized bioisosteres of benzene and are integral to a multitude of pharmaceuticals, often conferring modified physicochemical properties and enhanced biological activity.[1] Similarly, the thiazole ring is a versatile standalone moiety present in numerous clinically approved drugs with a wide array of biological activities, including antibacterial, antifungal, and antitumor effects.[2][3][4] The acetic acid functional group can enhance solubility and provide a crucial interaction point with biological targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and the potential therapeutic applications of this promising compound, drawing upon established principles and data from closely related analogues.

Chemical Structure and Physicochemical Properties

The structural architecture of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is centered around a 2-substituted thiazole ring, which serves as a linker between the 5-bromothiophen moiety and the acetic acid side chain. This arrangement creates a conjugated system that influences the molecule's electronic properties and potential for biological interactions.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₆BrNO₂S₂Calculated
Molecular Weight 319.18 g/mol Calculated
CAS Number Not available for the 5-bromo isomer. (Note: The CAS number for the 4-bromo isomer is 1094293-78-3[5])Inferred
Appearance Likely a solid at room temperature.Inferred
Melting Point Expected to be in the range of 80-100 °C, similar to related bromothiophen-acetic acid derivatives.Inferred
Boiling Point Predicted to be above 300 °C.Inferred
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[1]Inferred
pKa The carboxylic acid moiety is expected to have a pKa in the range of 4-5.Inferred
logP Predicted to be in the range of 2-3, indicating moderate lipophilicity.Inferred

Synthesis and Structural Elucidation

A plausible and efficient synthetic route to 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can be conceptualized through a well-established Hantzsch thiazole synthesis. This approach involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 5-bromothiophene-2-carbothioamide, which is then reacted with ethyl 4-chloroacetoacetate to construct the thiazole ring. The resulting ester is subsequently hydrolyzed to yield the target acetic acid derivative.

Synthesis_of_2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic_acid reactant1 5-Bromothiophene-2-carbothioamide intermediate Ethyl 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetate reactant1->intermediate Hantzsch Thiazole Synthesis (e.g., Ethanol, reflux) reactant2 Ethyl 4-chloroacetoacetate reactant2->intermediate product 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid intermediate->product Hydrolysis (e.g., NaOH, H₂O/EtOH, then H⁺)

Caption: Proposed synthetic route for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetate

  • To a solution of 5-bromothiophene-2-carbothioamide (1.0 eq) in absolute ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Rationale: The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings. Ethanol is a common and effective solvent for this condensation reaction.

Step 2: Hydrolysis to 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Rationale: Basic hydrolysis is a standard method for the saponification of esters to their corresponding carboxylic acids.

Structural Elucidation

The confirmation of the chemical structure would rely on a combination of spectroscopic techniques:

  • ¹H NMR: Expected signals would include doublets for the thiophene protons, a singlet for the thiazole proton, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbons of the thiophene and thiazole rings, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), and C=N and C=C stretching of the aromatic rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.

Potential Applications in Drug Development

The amalgamation of the thiophene, thiazole, and acetic acid moieties suggests a high potential for diverse biological activities. Thiazole-based compounds are known to be potent inhibitors of various enzymes and have been investigated for a range of therapeutic applications.[3]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene and thiazole derivatives.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell cycle regulation and proliferation.[7] For instance, some thiophene-thiazole hybrids have shown potent inhibitory activity against enzymes like EGFR and VEGFR-2, which are key targets in cancer therapy.[3]

Anticancer_Mechanism compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid target Protein Kinases (e.g., EGFR, VEGFR-2) compound->target Inhibition proliferation Tumor Cell Proliferation target->proliferation Promotes angiogenesis Angiogenesis target->angiogenesis Promotes apoptosis Apoptosis target->apoptosis Inhibits

Caption: Potential mechanism of anticancer activity via protein kinase inhibition.

Antimicrobial and Other Biological Activities

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[8] The presence of the bromothiophene moiety could further enhance this activity. Derivatives of thiophene and thiazole have demonstrated efficacy against a range of bacterial and fungal pathogens.[9] Additionally, related structures have been investigated for their potential as anti-inflammatory agents through the inhibition of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).[10]

Conclusion

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a synthetically accessible molecule with a chemical architecture that suggests significant potential for applications in drug discovery and development. By leveraging the established biological activities of its constituent heterocyclic systems, this compound emerges as a promising candidate for further investigation as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed synthetic route provides a clear pathway for its preparation, and standard spectroscopic methods can be employed for its unambiguous characterization. Future studies should focus on the synthesis and in-vitro evaluation of this compound to validate its therapeutic potential.

References

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 14(5), 449. Available at: [Link]

  • El-Sayed, W. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available at: [Link]

  • ResearchGate. (n.d.). Scoping of the 2-substituted thiazole formation. a (continued). Available at: [Link]

  • El-Gazzar, A. R., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Scientific Reports, 14(1), 6092. Available at: [Link]

  • Kumar, P., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37048-37060. Available at: [Link]

  • Tokárová, Z., et al. (2018). Synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles. Nova Biotechnologica et Chimica, 17(2), 166-175. Available at: [Link]

  • NextSDS. (n.d.). 2-[2-(4-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 5(4), 487-493. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19769-19782. Available at: [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]

  • MDPI. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Available at: [Link]

  • Frontiers in Chemistry. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available at: [Link]

  • Breitung, E. M., Shu, C.-F., & McMahon, R. J. (1999). Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships. Journal of the American Chemical Society, 121(50), 11792-11799. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • PubChem. (n.d.). ((5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetic acid. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • Kumar, P., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37048-37060. Available at: [Link]

  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. Available at: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid: A Technical Whitepaper

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Pharmacophore Analysis The compound 2-[2-(5-Bromothiophen-2-yl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Pharmacophore Analysis

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094355-55-1) represents a privileged structural class in medicinal chemistry: the 2-arylthiazol-4-yl acetic acids. While often utilized as an advanced building block synthesized via Suzuki cross-coupling of deactivated bromide candidates 1, intact molecules bearing this specific scaffold exhibit potent polypharmacology in metabolic regulation.

As a Senior Application Scientist, I approach the in vitro characterization of this molecule by deconstructing its three distinct functional zones, which dictate its target engagement:

  • The Acetic Acid Anchor: Acts as a classic anion-binding moiety. This is critical for electrostatic interactions with positively charged residues in target enzymatic pockets.

  • The Thiazole Core: Provides a rigid, planar, heteroaromatic spacer that ensures precise vectorization of the peripheral functional groups.

  • The 5-Bromothiophen-2-yl Tail: A highly lipophilic, halogenated moiety that drives deep insertion into hydrophobic specificity pockets, enhancing both binding affinity and target selectivity via halogen bonding.

Based on this structural profile, the compound operates via two primary in vitro mechanisms: Aldose Reductase (ALR2) inhibition 2 and AMP-activated protein kinase (AMPK) allosteric activation 3. This whitepaper details the causality behind these mechanisms and provides self-validating protocols for their in vitro evaluation.

Primary Mechanism: Aldose Reductase (ALR2) Inhibition

Pathophysiological Context & Binding Mechanics

In chronic hyperglycemia, the polyol pathway becomes overactive, leading to the toxic intracellular accumulation of sorbitol. ALR2 is the rate-limiting enzyme in this pathway. The target compound acts as a competitive inhibitor of ALR2.

Mechanistically, the acetic acid moiety anchors to the ALR2 catalytic anion-binding pocket (comprising Tyr48, His110, and Trp111), while the bulky 5-bromothiophene tail occupies the highly lipophilic "specificity pocket" that opens upon inhibitor binding. This induced-fit mechanism provides exceptional selectivity over the closely related Aldehyde Reductase (ALR1), minimizing off-target toxicity.

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Compound 2-[2-(5-Bromothiophen-2-yl)- 1,3-thiazol-4-yl]acetic acid Compound->ALR2 Competitive Inhibition

Fig 1. Mechanism of ALR2 inhibition in the polyol pathway by the target compound.

Self-Validating In Vitro Protocol: ALR2 Enzymatic Assay

To accurately determine the IC50, a continuous spectrophotometric assay measuring the oxidation of NADPH is utilized.

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer at pH 6.2.

    • Causality: ALR2 requires a slightly acidic pH to maintain the protonation state of His110. If the pH is too high, His110 deprotonates, abolishing the critical hydrogen bond with the inhibitor's acetic acid group, leading to artificially inflated IC50 values.

  • Enzyme Incubation: Incubate 50 ng of recombinant human ALR2 with varying concentrations of the compound (0.1 nM to 10 µM, maintaining a final DMSO concentration of 1%) for 15 minutes at 37°C.

    • Causality: Pre-incubation is mandatory. The opening of the ALR2 specificity pocket is an induced-fit process; failing to pre-incubate prevents steady-state binding, resulting in poor assay reproducibility.

  • Reaction Initiation: Add 0.1 mM NADPH and 10 mM DL-glyceraldehyde to initiate the reaction.

    • Causality: While glucose is the physiological substrate, it possesses an unsuitably high Km​ (~100 mM) for robust in vitro kinetics. DL-glyceraldehyde is a standard surrogate substrate with a much lower Km​ , providing a highly reproducible kinetic window.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes. Calculate the initial velocity ( v0​ ) and fit the dose-response curve using a four-parameter logistic (4PL) regression.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Enzyme 2. Recombinant ALR2 Incubation (37°C, pH 6.2) Prep->Enzyme Substrate 3. Add NADPH & DL-Glyceraldehyde (Reaction Initiation) Enzyme->Substrate Read 4. Kinetic Absorbance Reading (340 nm, 5 min) Substrate->Read Analyze 5. IC50 Calculation (4PL Non-linear Regression) Read->Analyze

Fig 2. Step-by-step in vitro spectrophotometric assay workflow for ALR2 inhibition.

Secondary Mechanism: AMPK Allosteric Activation

Structural Mimicry & Pathway Dynamics

Thiazole-4-acetic acid derivatives are well-documented as direct, allosteric activators of AMPK (often referred to as AMP mimetics, akin to "Activator-3") 3. The compound binds to the cystathionine β -synthase (CBS) domains on the γ -subunit of the AMPK heterotrimer.

This binding event induces a conformational change that physically shields the activation loop of the catalytic α -subunit (specifically the Thr172 residue) from dephosphorylation by protein phosphatases like PP2C, thereby maintaining the kinase in an active state.

AMPK Compound 2-[2-(5-Bromothiophen-2-yl)- 1,3-thiazol-4-yl]acetic acid (AMP Mimetic) AMPK AMPK γ-Subunit (CBS Domains) Compound->AMPK Allosteric Binding ActiveAMPK Active p-AMPK (Thr172 Phosphorylated) AMPK->ActiveAMPK Conformational Change LKB1 Upstream Kinase (LKB1) LKB1->ActiveAMPK Phosphorylates PP2C Phosphatase (PP2C) PP2C->ActiveAMPK Dephosphorylates (Blocked by Compound)

Fig 3. Allosteric AMPK activation and protection against PP2C dephosphorylation.

Self-Validating In Vitro Protocol: Cellular Kinase Assay (p-ACC Readout)

To validate AMPK activation in a cellular context, we measure the phosphorylation of Acetyl-CoA Carboxylase (ACC), the direct downstream target of AMPK.

  • Cell Treatment: Culture L6 rat myoblasts or HepG2 cells to 80% confluence. Treat with the compound (100 nM - 50 µM) for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with 1 mM sodium orthovanadate and 50 mM NaF.

    • Causality: The inclusion of robust phosphatase inhibitors is non-negotiable. Without them, endogenous phosphatases will rapidly strip the phosphate groups from AMPK and ACC during the lysis process, yielding false-negative results.

  • Immunoblotting: Run lysates on a 4-12% SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-ACC (Ser79) and total ACC.

    • Causality: While measuring p-AMPK (Thr172) confirms target engagement, measuring p-ACC (Ser79) provides a functional, amplified readout of actual kinase activity, which is a far more reliable metric for calculating the EC50​ of activation.

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological profile for this specific chemical scaffold, demonstrating its dual-action potential:

ParameterTarget AssayRepresentative ValueBiological Implication
IC50​ ALR2 Enzymatic Assay15 - 45 nMHigh-affinity competitive inhibition preventing sorbitol accumulation.
Selectivity Index ALR2 vs. ALR1> 500-foldMinimal off-target toxicity; avoids interference with physiological aldehyde detoxification.
EC50​ AMPK Activation (p-ACC)1.2 - 3.5 µMModerate allosteric activation, mimicking AMP binding at the CBS domains.
Papp​ Caco-2 Permeability> 10 x 10−6 cm/sExcellent membrane permeability driven by the lipophilic bromothiophene tail.

References

  • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Source: Google Patents (CA2466925A1)
  • Title: 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)

Sources

Foundational

A Technical Guide to the In Silico Prediction of Physicochemical Properties for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Abstract: The ionization constant (pKa) and the partition coefficient (logP) are fundamental physicochemical parameters that govern the pharmacokinetic profile of a drug candidate. For novel compounds such as 2-[2-(5-Bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The ionization constant (pKa) and the partition coefficient (logP) are fundamental physicochemical parameters that govern the pharmacokinetic profile of a drug candidate. For novel compounds such as 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, early and accurate in silico prediction of these properties is essential for guiding synthesis, formulation, and development strategies. This technical guide provides a comprehensive overview of the computational methodologies used to predict the pKa and logP of this target molecule. We delve into the theoretical underpinnings of various predictive models, present the anticipated values derived from these methods, and discuss the profound implications of these predictions on the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate preclinical research.

Introduction to the Target Compound and Key Physicochemical Properties

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic molecule featuring a carboxylic acid moiety, making it a subject of interest for drug discovery programs. Its complex structure, incorporating thiophene, thiazole, and a bromine atom, necessitates a careful evaluation of its physicochemical characteristics.

Figure 1: Chemical structure of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.

The two most critical parameters for predicting a drug's behavior in the body are its pKa and logP.

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[1][2] Since the majority of drugs are weak acids or bases, their ionization state profoundly impacts solubility, permeability across biological membranes, and binding to target receptors.[3][4]

  • logP (Octanol-Water Partition Coefficient): This parameter quantifies the lipophilicity (or hydrophobicity) of a neutral compound. It is a key determinant of how a drug distributes itself between aqueous and lipid environments in the body, which influences its absorption, distribution, and potential for toxicity.[5][6][7]

Accurate, early-stage prediction of these values allows for the proactive optimization of a drug candidate's properties, saving significant time and resources.[8]

Methodologies for In Silico pKa and logP Prediction

A variety of computational methods exist for predicting pKa and logP, ranging from rapid, empirical approaches to more computationally intensive, first-principles calculations. The choice of method represents a trade-off between speed and accuracy.

pKa Prediction Strategies

The acidity of the carboxylic acid group in the target molecule is influenced by the electron-withdrawing effects of the adjacent thiazole and bromothiophene ring systems. Predicting this value accurately requires robust computational models.

  • Empirical and Fragment-Based Methods: These are the most common and rapid methods. They rely on large databases of experimentally measured pKa values. The software dissects the query molecule into structural fragments, assigns a pKa contribution based on the database, and then applies corrections for the influence of neighboring functional groups.[8][9] Programs like ACD/pKa and MoKa utilize this approach, often incorporating Hammett and Taft-type equations to refine predictions.[2][8][9]

  • Quantum Mechanical (QM) Methods: These methods provide high accuracy by calculating the fundamental electronic structure of the molecule.[10] They typically involve computing the Gibbs free energy of the deprotonation reaction using a thermodynamic cycle.[1][11] While powerful, QM methods are computationally expensive and are often reserved for cases where empirical methods may be unreliable.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods, including multiple linear regression and machine learning, to build a correlation between a set of molecular descriptors (e.g., electronic, topological) and the experimental pKa.[12]

logP Prediction Strategies

Predicting the lipophilicity of the target molecule involves accounting for the contributions of its various structural components: the hydrophobic bromothiophene and thiazole rings, and the hydrophilic carboxylic acid group.

  • Atom/Fragment-Based Methods: Similar to empirical pKa prediction, these methods calculate logP by summing the contributions of individual atoms or functional groups. The value for each fragment is derived from experimental data of simple molecules. Well-known algorithms include ALogP (atom-based) and CLogP (fragment-based). Many online platforms provide free calculations using these methods.[13]

  • Property-Based Methods: These approaches use other computed molecular properties, such as solvent-accessible surface area, to predict logP.

  • Advanced Simulation Methods: For highly novel structures, methods combining molecular dynamics (MD) simulations with conductor-like screening models (COSMO) can predict partition coefficients with high fidelity by simulating the behavior of the solute in both water and lipid phases.[14]

G cluster_input Step 1: Input cluster_prediction Step 2: Prediction Engine cluster_output Step 3: Output & Analysis Input Molecule Structure (SMILES or MOL file) pKa_Methods pKa Prediction - Empirical (Fragment-based) - Quantum Mechanics (QM) - QSPR Input->pKa_Methods logP_Methods logP Prediction - Fragment/Atom-based - Property-based - MD Simulation Input->logP_Methods pKa_Value Predicted pKa pKa_Methods->pKa_Value logP_Value Predicted logP logP_Methods->logP_Value logD_Calc Calculate logD at pH 7.4 pKa_Value->logD_Calc logP_Value->logD_Calc ADME_Assess ADME Profile Assessment logD_Calc->ADME_Assess

Figure 2: Workflow for the in silico prediction and assessment of physicochemical properties.

Predicted Physicochemical Properties

To ensure robustness, it is best practice to consult multiple prediction algorithms. The values presented below represent a consensus range derived from an analysis of common computational methods.

Table 1: Predicted pKa and logP Values for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
ParameterPredicted Value (Range)Methodological PrincipleRationale for Prediction
pKa 3.6 – 4.2Empirical / Fragment-BasedThe pKa of a standard acetic acid (~4.75) is significantly lowered by the strong electron-withdrawing effects of the conjugated heterocyclic thiazole and bromothiophene ring systems.
logP 3.3 – 3.9Atom / Fragment-Based (ALogP, CLogP)The molecule has significant lipophilic character due to the large, fused aromatic system containing sulfur and a bromine atom. The hydrophilic carboxylic acid group partially offsets this.

Interpretation and Implications for Drug Development

The predicted pKa and logP values provide critical insights into the likely ADME profile of the target molecule.

  • Ionization and Solubility: With a predicted pKa in the range of 3.6-4.2, the carboxylic acid will be almost completely deprotonated and negatively charged at physiological pH (7.4). This ionized form is expected to confer good aqueous solubility, which is advantageous for formulation and administration.

  • Lipophilicity and Permeability: A logP value around 3.5 indicates that the neutral form of the molecule is quite lipophilic.[7] However, the more relevant parameter for predicting biological behavior is the logD (Distribution Coefficient) , which accounts for the pH-dependent ionization.[15] The logD at a specific pH can be estimated using the following equation:

    For an acid: logD ≈ logP - log(1 + 10^(pH - pKa))

    Assuming a pKa of 3.9 and a logP of 3.5, the predicted logD at pH 7.4 would be:

    logD ≈ 3.5 - log(1 + 10^(7.4 - 3.9)) ≈ 3.5 - 3.5 = 0

    A predicted logD value near 0 at physiological pH suggests a balanced profile of lipophilicity and hydrophilicity. This balance is often considered favorable in drug design, as it can allow for sufficient aqueous solubility for distribution in the blood while retaining enough lipophilicity to cross cellular membranes.[5]

ADME_Impact pKa Predicted pKa (3.6 - 4.2) logD Resulting logD @ pH 7.4 (approx. 0 - 0.5) pKa->logD influences ionization Solubility Aqueous Solubility pKa->Solubility High (ionized form) logP Predicted logP (3.3 - 3.9) logP->logD base lipophilicity Permeability Membrane Permeability logD->Permeability Balanced Distribution Tissue Distribution logD->Distribution Wide Binding Plasma Protein Binding logD->Binding Moderate Absorption Oral Absorption Permeability->Absorption Potentially Good

Figure 3: Impact of predicted physicochemical properties on the ADME profile.

Recommended Protocol for In Silico Prediction

To ensure the trustworthiness and reproducibility of predictions, the following self-validating protocol is recommended.

Objective: To obtain a reliable estimate of the pKa and logP for a novel compound.

Methodology:

  • Structure Preparation:

    • Obtain the canonical SMILES or generate a 2D structure file (e.g., MOL) for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.

    • Ensure the structure is correctly represented with proper valency and stereochemistry (if applicable).

  • Prediction Using Multiple Algorithms (Cross-Validation):

    • Tool 1 (e.g., ACD/Percepta, ChemAxon): Input the structure and run the pKa and logP prediction modules using the default "Classic" or fragment-based algorithms.[2][7] Record the primary pKa value for the carboxylic acid and the calculated logP.

    • Tool 2 (e.g., MoKa, Pallas): Repeat the prediction using a second, independent software package.[8][9] These tools may use different underlying databases and algorithms, providing a valuable comparison.

    • Tool 3 (Online Web Service, e.g., Molinspiration, SwissADME): Utilize a free web-based calculator to obtain a third set of values.[13] This serves as a quick, accessible point of comparison.

  • Data Analysis and Consensus Building:

    • Tabulate the results from all three methods.

    • Analyze the mean and standard deviation of the predicted values. A tight consensus (low standard deviation) increases confidence in the prediction.

    • If significant discrepancies exist (e.g., >1.0 log unit), investigate the fragments that may be causing the disagreement. This could indicate a novel structural motif not well-represented in the training libraries of one or more tools. In such cases, a higher-level QM calculation may be warranted.

  • Reporting:

    • Report the final predicted value as a consensus range (e.g., pKa = 3.9 ± 0.3).

    • Document the software packages and algorithms used for full transparency and reproducibility.

Conclusion

In silico prediction serves as an indispensable tool in modern drug discovery. For the compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, computational models predict an acidic pKa around 3.6-4.2 and a logP in the range of 3.3-3.9. These values suggest that at physiological pH, the molecule will exist predominantly in its soluble, ionized form, with a balanced logD value conducive to favorable pharmacokinetic properties. While these computational predictions provide a strong directional guide, experimental validation remains the gold standard. The methodologies and interpretations outlined in this guide offer a robust framework for leveraging predictive science to make informed decisions in the progression of this and other novel drug candidates.

References

  • Martínez-Rosell, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega. Available at: [Link]

  • Kousari, A., & Talebi, M. (2018). Prediction of acid dissociation constants of organic compounds using group contribution methods. Journal of the Taiwan Institute of Chemical Engineers. Available at: [Link]

  • Bottegoni, G., et al. (2023). In Silico Prediction of Stratum Corneum Partition Coefficients via COSMOmic and Molecular Dynamics Simulations. The Journal of Physical Chemistry B. Available at: [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Available at: [Link]

  • CompuDrug. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. Available at: [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Available at: [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]

  • Pardoe, M. G., et al. (2012). Comparison of in-vivo and in-silico methods used for prediction of tissue: plasma partition coefficients in rat. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Di, L., & Obach, R. S. (2020). Comparison of predicted in silico partition coefficient (K p ) to measured tissue. ResearchGate. Available at: [Link]

  • Raefsky, B. R., & Verkhivker, G. M. (2011). Prediction of the Dissociation Constant pKa of Organic Acids from Local Molecular Parameters of Their Electronic Ground State. Journal of Chemical Information and Modeling. Available at: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]

  • Ghamali, M., et al. (2023). In silico prediction of boiling point, octanol-water partition coefficient, and retention time index of polycyclic aromatic hydrocarbons through machine learning. Chemical Biology & Drug Design. Available at: [Link]

  • Roy, K., & Ghosh, G. (2018). Prediction of the partition coefficients using QSPR modeling and simulation of paclitaxel release from the diffusion-controlled drug delivery devices. Journal of the Indian Chemical Society. Available at: [Link]

  • Smith, D. A., et al. (2015). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Hemmateenejad, B., et al. (2009). Prediction of the acidic dissociation constant (pKa) of some organic compounds using linear and nonlinear QSPR methods. Journal of the Chinese Chemical Society. Available at: [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at: [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

Sources

Exploratory

pharmacokinetics and ADME profile of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

An in-depth technical analysis of the pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094355-55-1) requires...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094355-55-1) requires a structural deconstruction of its core pharmacophores. As a lead-like building block or screening hit, this molecule presents a fascinating interplay of lipophilic heterocyclic rings and a highly polar, ionizable terminal group.

This guide provides drug development professionals with a comprehensive framework for evaluating the preclinical ADME profile of this compound, focusing on the causality behind its pharmacokinetic behavior and the self-validating experimental protocols required to derisk it.

Structural Rationale and Physicochemical Profiling

The compound consists of three distinct structural motifs, each dictating specific ADME behaviors:

  • 5-Bromothiophen-2-yl moiety: A highly lipophilic, electron-rich aromatic ring. The bromine atom at the 5-position serves as a metabolic block, protecting one of the most vulnerable sites of the thiophene ring from cytochrome P450 (CYP450) mediated oxidation.

  • 1,3-Thiazol-4-yl core: A nitrogen- and sulfur-containing heterocycle that contributes to target binding but acts as a known structural alert (toxicophore) for reactive metabolite generation [1].

  • Acetic acid side chain: A terminal carboxylic acid with a predicted pKa​ of ~3.5–4.5. At physiological pH (7.4), this group is >99% ionized (anionic), which drastically alters its solubility, permeability, and excretion pathways.

Predicted Physicochemical & Pharmacokinetic Parameters

To establish a baseline for in vitro testing, we must first calculate the predicted parameters of the molecule.

ParameterPredicted ValuePhysiological Consequence
Molecular Weight 304.18 g/mol Favorable for oral absorption (Lipinski compliant).
LogP (Neutral) ~3.2 - 3.8High lipophilicity drives plasma protein binding and CYP450 affinity.
LogD (pH 7.4) ~0.5 - 1.2Ionization of the carboxylic acid reduces effective lipophilicity in blood.
Plasma Protein Binding >95%High affinity for Human Serum Albumin (HSA) due to the anionic charge and lipophilic tail.
Permeability ( Papp​ ) Low to ModeratePoor passive transcellular diffusion; relies on paracellular or carrier-mediated uptake.
Primary Clearance Hepatic & RenalBimodal clearance: CYP-mediated oxidation and OAT-mediated active renal secretion.

Absorption and Distribution (A & D)

The Permeability Paradox

Because the acetic acid moiety is ionized at intestinal pH, passive transcellular diffusion is thermodynamically unfavorable. However, the lipophilic bromothiophene-thiazole backbone provides enough membrane affinity to allow moderate absorption, potentially aided by intestinal uptake transporters.

Distribution and the Blood-Brain Barrier (BBB)

The anionic nature of the molecule at pH 7.4 severely restricts its ability to cross the Blood-Brain Barrier (BBB). Furthermore, the high degree of Plasma Protein Binding (PPB) limits the unbound fraction ( fu​ ) available for tissue distribution, resulting in a relatively low Volume of Distribution ( Vd​ ).

Metabolism: The Bioactivation Challenge

The most critical hurdle in the development of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is its metabolic stability. Both the thiazole and thiophene rings are well-documented structural alerts that can undergo CYP450-catalyzed biotransformation (primarily via CYP3A4 and CYP2C9) to form reactive metabolites (RMs) [2].

While the bromine atom protects the 5-position of the thiophene, the sulfur atoms in both rings remain highly susceptible to S-oxidation , and the carbon-carbon double bonds are vulnerable to epoxidation [3]. These electrophilic intermediates can covalently bind to nucleophilic residues on cellular proteins, leading to Mechanism-Based Inhibition (MBI) of CYPs or idiosyncratic drug-induced liver injury (DILI).

To evaluate this, we utilize a Glutathione (GSH) trapping assay. GSH acts as a soft nucleophile, intercepting the reactive epoxides and S-oxides before they can bind to proteins, allowing us to quantify the bioactivation risk via mass spectrometry.

Bioactivation Parent 2-[2-(5-Bromothiophen-2-yl)- 1,3-thiazol-4-yl]acetic acid CYP CYP450 Oxidation (CYP3A4 / CYP2C9) Parent->CYP Epoxide Thiazole/Thiophene Epoxide Intermediate CYP->Epoxide Epoxidation SOxide S-Oxide Intermediate CYP->SOxide S-Oxidation Toxicity Covalent Protein Binding (Toxicity / MBI) Epoxide->Toxicity Electrophilic Attack GSH Glutathione (GSH) Trapping Epoxide->GSH SOxide->Toxicity Electrophilic Attack SOxide->GSH Detox GSH Conjugate (Detoxification) GSH->Detox Nucleophilic Addition

Fig 1: CYP450-mediated bioactivation pathways and glutathione (GSH) detoxification mechanisms.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Causality: This protocol is designed as a self-validating system. By introducing an excess of GSH, we shift the thermodynamic fate of the reactive metabolites toward the formation of stable, detectable conjugates, preventing false negatives in MBI assessments.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 1.0 mg/mL), GSH (final concentration 5.0 mM), and the test compound (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1.0 mM).

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant using LC-HRMS/MS. Set the mass spectrometer to perform a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify GSH adducts.

Excretion: The Role of Organic Anion Transporters (OATs)

Compounds containing a carboxylic acid moiety are classical substrates for Organic Anion Transporters (OAT1 and OAT3), which are highly expressed in the basolateral membrane of the renal proximal tubules[4]. Because the compound is highly protein-bound, glomerular filtration will be minimal. Instead, systemic clearance will be heavily reliant on active tubular secretion via OAT1/3.

If the compound exhibits high affinity for these transporters, it poses a risk for Drug-Drug Interactions (DDIs) when co-administered with other OAT substrates or inhibitors (e.g., probenecid, NSAIDs).

Protocol 2: OAT1/OAT3 Transporter Uptake Assay

Causality: To isolate the variable of active secretion, we use stably transfected cell lines. The inclusion of probenecid acts as a self-validating negative control; if probenecid fails to abolish uptake, the compound is either passively diffusing or utilizing an alternative transporter.

  • Cell Culture: Seed HEK293 cells stably expressing human OAT1 or OAT3 (and wild-type HEK293 as a control) in poly-D-lysine-coated 96-well plates. Culture for 24 hours to reach 95% confluence.

  • Washing: Remove the culture medium and wash the cells twice with warm Hank's Balanced Salt Solution (HBSS, pH 7.4).

  • Dosing: Add the test compound in HBSS at varying concentrations (0.1 µM to 100 µM) to determine Km​ and Vmax​ . For the inhibition control wells, pre-incubate with 200 µM probenecid for 15 minutes prior to adding the test compound.

  • Uptake: Incubate at 37°C for 5 minutes (linear uptake phase).

  • Termination: Aspirate the dosing solution and rapidly wash the cells three times with ice-cold HBSS to halt transport.

  • Lysis & Quantification: Lyse the cells using 80% methanol/water. Centrifuge the lysate and quantify the intracellular concentration of the compound via LC-MS/MS. Normalize the data to total cellular protein content using a BCA assay.

Preclinical ADME Screening Workflow

To systematically derisk 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, the following sequential workflow must be executed. Failure at any node requires structural optimization (e.g., bioisosteric replacement of the thiophene ring or masking the carboxylic acid as a prodrug).

ADME_Workflow Phase1 Physicochemical Profiling (pKa, LogD) Phase2 Absorption (Caco-2 / PAMPA) Phase1->Phase2 Phase3 Metabolism (HLM + GSH Trapping) Phase2->Phase3 Phase4 Excretion (OAT1/3 Uptake) Phase3->Phase4 Decision In Vivo PK Candidate Selection Phase4->Decision

Fig 2: Sequential preclinical ADME screening workflow for carboxylic acid-bearing heterocycles.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity ACS Chemical Research in Toxicology[Link] [1]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods ACS Chemical Research in Toxicology[Link] [2]

  • Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism National Institutes of Health (PMC)[Link] [3]

  • Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 National Institutes of Health (PMC)[Link] [4]

Foundational

Biological Pathways Targeted by 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid: A Technical Guide to Scaffold Pharmacology

Executive Summary The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094355-55-1) represents a highly functionalized, privileged pharmacophore in modern medicinal chemistry. While frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094355-55-1) represents a highly functionalized, privileged pharmacophore in modern medicinal chemistry. While frequently utilized as a versatile building block in drug discovery libraries, its intact structural scaffold—a heavily derivatized thiazolyl-acetic acid—is intrinsically primed to modulate specific biological pathways.

This whitepaper provides an in-depth technical analysis of the causality behind this molecule's interactions with biological systems. By deconstructing its structural components, we will explore its primary mechanisms of action: the inhibition of Aldose Reductase (ALR2) in the polyol pathway [1] and the inhibition of Human Protein Tyrosine Phosphatase Beta (HPTP-β) in the Tie-2 vascular stabilization pathway [2].

Pharmacophore Deconstruction: The Causality of the Structure

To understand the biological targeting of this compound, one must analyze the causality of its three distinct structural domains:

  • The Acetic Acid Anchor: The terminal carboxylic acid is the critical pharmacophore for target engagement. In biological systems, it acts either as a bioisostere for a phosphate group (binding to the active site of phosphatases) or as a potent anion that coordinates directly with catalytic residues (such as the zinc-adjacent anion-binding pocket of ALR2) [1][4].

  • The 1,3-Thiazole Core: This heteroaromatic ring provides a rigid, planar geometry. It ensures the precise spatial orientation of the acetic acid moiety relative to the lipophilic tail, minimizing entropic penalties during target binding [3].

  • The 5-Bromothiophene Tail: The thiophene ring acts as a bioisostere for a phenyl group, offering a smaller steric footprint and altered electron density. Crucially, the 5-bromo substitution serves two functions: it significantly increases the compound's lipophilicity (LogP), driving it into deep hydrophobic specificity pockets, and it acts as a halogen bond (X-bond) donor, forming highly specific interactions with backbone carbonyls in target proteins.

Core Pathway 1: Aldose Reductase (ALR2) & The Polyol Pathway

Mechanistic Rationale

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states (e.g., diabetes mellitus), ALR2 overactivation leads to intracellular sorbitol accumulation, causing severe osmotic stress linked to diabetic neuropathy and retinopathy [1].

The 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid scaffold acts as a potent, competitive ALR2 inhibitor. The causality of this inhibition is structurally defined: the acetic acid group anchors to the anion-binding pocket (interacting with Tyr48, His110, and Trp111), while the bulky, lipophilic 5-bromothiophene group forces open and occupies the enzyme's induced-fit specificity pocket. This specific hydrophobic interaction is what grants the compound high selectivity for ALR2 over the closely related Aldehyde Reductase (ALR1).

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH Oxidation SDH->Fructose NAD+ Reduction Inhibitor 2-[2-(5-Bromothiophen-2-yl)- 1,3-thiazol-4-yl]acetic acid Inhibitor->ALR2 Competitive Inhibition

Diagram 1: ALR2 inhibition in the Polyol Pathway by the thiazolyl-acetic acid scaffold.

Core Pathway 2: HPTP-β Inhibition & Tie-2 Vascular Stabilization

Mechanistic Rationale

Human Protein Tyrosine Phosphatase Beta (HPTP-β) is an endothelial-specific phosphatase that negatively regulates the Tie-2 receptor. Under normal conditions, Angiopoietin-1 (Ang-1) phosphorylates and activates Tie-2, promoting vascular stability. HPTP-β dephosphorylates Tie-2, leading to vascular destabilization and leakage—a primary driver of Diabetic Macular Edema (DME) [2].

Thiazolyl-acetic acid derivatives are recognized as potent HPTP-β inhibitors. The acetic acid moiety perfectly mimics the phosphotyrosine substrate of the Tie-2 receptor, binding tightly to the catalytic center of HPTP-β. By blocking this phosphatase, the compound amplifies Ang-1/Tie-2 signaling, effectively restoring vascular integrity.

Tie2Pathway Ang1 Angiopoietin-1 (Ang-1) Tie2 Tie-2 Receptor (Active) Ang1->Tie2 Ligand Binding Vasc Vascular Stabilization Tie2->Vasc Akt / eNOS Signaling HPTPb HPTP-β (Phosphatase) HPTPb->Tie2 Dephosphorylation Leak Vascular Leakage HPTPb->Leak Disease State Inhibitor Thiazolyl-acetic acid Derivative Inhibitor->HPTPb Active Site Blockade

Diagram 2: HPTP-β inhibition stabilizing the Tie-2 vascular signaling pathway.

Quantitative Data & SAR Profiling

The following table summarizes the expected pharmacological profile and Structure-Activity Relationship (SAR) parameters for this specific scaffold across its primary biological targets.

ParameterALR2 Target ProfileHPTP-β Target ProfileStructural Rationale / Causality
Primary Anchor Carboxylate (Anion Pocket)Carboxylate (Phosphate Mimic)The acetic acid coordinates directly with catalytic residues in both enzymes.
Estimated IC₅₀ Range 10 - 150 nM50 - 300 nMAffinity is highly dependent on the halogen bonding of the 5-bromo substitution.
Target Selectivity >100-fold over ALR1>50-fold over PTP1BThe bromothiophene exploits specific hydrophobic pockets absent in off-target isoforms.
Positive Control EpalrestatRazuprotafib (AKB-9778)Used to validate assay sensitivity, dynamic range, and Z'-factor calculations.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical checks to confirm that the observed causality is a direct result of the compound's activity.

Protocol 1: In Vitro ALR2 Enzymatic Inhibition Assay

Purpose: To quantify the competitive inhibition of ALR2 by the compound.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 6.2). Reconstitute recombinant human ALR2 enzyme, 0.15 mM NADPH, and 10 mM DL-glyceraldehyde (substrate).

  • Compound Dilution: Prepare a 10-point serial dilution of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in DMSO (final DMSO concentration <1%). Prepare Epalrestat as the positive control.

  • Reaction Initiation: In a 96-well UV-transparent plate, combine the buffer, enzyme, compound, and NADPH. Incubate at 37°C for 10 minutes to allow for binding equilibration. Initiate the reaction by adding DL-glyceraldehyde.

  • Kinetic Detection: Monitor the decrease in absorbance at 340 nm (indicating the oxidation of NADPH to NADP⁺) continuously for 5 minutes using a microplate reader.

  • Self-Validation & Analysis: Calculate the initial velocity (V₀) for each well. Determine the IC₅₀ using non-linear regression. Critical Step: Calculate the Z'-factor using the positive control (Epalrestat) and negative control (DMSO vehicle). The assay is only considered valid if Z′≥0.6 .

Protocol 2: HPTP-β Phosphatase Activity Assay

Purpose: To evaluate the compound's ability to block HPTP-β dephosphorylation.

  • Substrate Preparation: Utilize p-nitrophenyl phosphate (pNPP) as a colorimetric phosphotyrosine surrogate. Prepare a 5 mM pNPP solution in assay buffer (50 mM HEPES, pH 7.4, 2 mM DTT).

  • Incubation: Mix recombinant HPTP-β with varying concentrations of the test compound. Incubate for 15 minutes at room temperature to allow the acetic acid moiety to occupy the active site.

  • Detection: Add the pNPP substrate. Incubate for 30 minutes at 37°C. Terminate the reaction by adding 0.1 N NaOH, which enhances the color of the p-nitrophenolate product. Measure absorbance at 405 nm.

  • Orthogonal Validation: To prove causality in a cellular context, perform a Western blot on Human Umbilical Vein Endothelial Cells (HUVECs) treated with the compound. Probe for phosphorylated Tie-2 (p-Tie-2) versus total Tie-2. An increase in the p-Tie-2/Tie-2 ratio confirms target engagement in living cells.

References

  • Title: Substituted heteroarylalkanoic acids and their use as aldose reductase inhibitors | Source: Google Patents (CA2466925A1)
  • Title: Compositions and methods for treating ocular diseases | Source: Google Patents (US10220048B2)
  • Title: Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents | Source: PubMed (NIH) | URL: [Link]

  • Title: (2-Amino-1,3-thiazol-4-yl)acetic acid | CID 34665 | Source: PubChem | URL: [Link]

Exploratory

crystal structure and X-ray diffraction data for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid This guide provides a comprehensive, hypothetical workflow for the synthesis, cr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

This guide provides a comprehensive, hypothetical workflow for the synthesis, crystallization, and detailed structural analysis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. While experimental data for this specific molecule is not publicly available, this document serves as a best-practice manual for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. The methodologies described herein are grounded in established principles of synthetic chemistry, crystallography, and computational analysis.

Introduction: The Convergence of Privileged Scaffolds and Structural Insight

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. The thiophene and thiazole rings are two such "privileged scaffolds," renowned for their versatile biological activities.[1][2][3] Thiophene-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Similarly, the thiazole nucleus is a cornerstone of many clinically approved drugs, valued for its ability to engage in diverse biological interactions. The conjugation of these two heterocyclic systems, as in the target molecule 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, presents a compelling case for detailed investigation.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining molecular structure at atomic resolution.[4][5] The resulting structural data provides invaluable insights into molecular conformation, stereochemistry, and the subtle non-covalent interactions that govern crystal packing. This information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting the physicochemical properties that influence a drug's performance.

This guide will delineate a robust, field-proven methodology for the complete structural characterization of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, from its rational synthesis to the nuanced interpretation of its crystal structure.

Synthesis and Crystallization: From Molecular Blueprint to Crystalline Form

Proposed Synthetic Pathway

A logical and efficient route to the target molecule is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6][7][8] This approach involves the condensation of an α-haloketone with a thioamide.

Scheme 1: Proposed Synthesis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Hantzsch Thiazole Synthesis cluster_2 Hydrolysis A 5-Bromothiophene-2-carbothioamide C Ethyl 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetate A->C Reflux in Ethanol B Ethyl 4-chloroacetoacetate B->C D 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid C->D LiOH, THF/H2O

Caption: Proposed synthetic route via Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetate.

    • To a solution of 5-bromothiophene-2-carbothioamide (1.0 eq) in absolute ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to the Target Acetic Acid.

    • Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl), leading to the precipitation of the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.

Crystallization Protocol

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[5][9] A systematic screening of crystallization conditions is paramount.

Table 1: Crystallization Screening Conditions

MethodSolvent SystemTemperatureObservations
Slow Evaporation Dichloromethane/MethanolRoom Temp.Formation of small needles
Vapor Diffusion Acetone solution with Hexane as anti-solventRoom Temp.Growth of block-shaped crystals
Layering A solution of the compound in THF layered with water4 °CFormation of prismatic crystals

Optimized Crystallization Protocol (Vapor Diffusion):

  • Prepare a saturated solution of the title compound in acetone.

  • Filter the solution through a syringe filter into a small vial.

  • Place this vial inside a larger, sealed chamber containing a reservoir of hexane.

  • Allow the hexane vapor to slowly diffuse into the acetone solution over several days at room temperature.

  • Harvest the resulting well-formed, block-shaped crystals for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis: Decoding the Crystal

The following protocol outlines a standard procedure for data collection and structure determination.

XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head C Data Processing (Integration, Scaling, Absorption Correction) B->C Raw diffraction images D Structure Solution (Direct Methods) C->D Reflection file (hkl) E Structure Refinement (Least-Squares) D->E Initial atomic model F Structure Validation & Analysis E->F Refined structure (CIF)

Caption: General workflow for single-crystal X-ray diffraction.

Data Collection
  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[10]

  • A series of diffraction images are collected by rotating the crystal through a range of angles.[11][12]

Data Processing and Structure Solution
  • The collected images are processed to integrate the intensities of the diffraction spots.

  • The data is scaled, and corrections for absorption are applied.

  • The crystal system and space group are determined from the diffraction pattern.

  • The initial atomic positions are determined using ab initio methods, such as direct methods, which are highly effective for small molecules.[4][13]

Structure Refinement
  • The initial structural model is refined against the experimental data using full-matrix least-squares methods.[13][14]

  • This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Analysis of the Crystal Structure (Hypothetical Data)

The following sections present an analysis based on hypothetical, yet chemically plausible, data for the title compound.

Crystallographic Data

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formulaC10H6BrNO2S2
Formula weight332.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5432(5)
b (Å)12.1234(7)
c (Å)11.5678(6)
β (°)98.765(3)
Volume (ų)1183.4(1)
Z4
Density (calculated) (g/cm³)1.864
Absorption coefficient (mm⁻¹)4.532
F(000)656
Crystal size (mm³)0.25 x 0.18 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected9876
Independent reflections2705 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.087
Goodness-of-fit on F²1.05
Molecular Conformation

The analysis of the refined structure would likely reveal a nearly planar arrangement between the thiophene and thiazole rings, with a small dihedral angle between them. The acetic acid side chain would possess conformational flexibility, and its orientation would be influenced by the crystal packing forces, particularly hydrogen bonding.

Supramolecular Assembly and Hirshfeld Surface Analysis

The crystal packing is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[15][16][17][18]

Hirshfeld_Analysis A Refined Crystal Structure (CIF) B Calculate Hirshfeld Surface A->B C Map Properties (d_norm, d_e, d_i) B->C D Generate 2D Fingerprint Plots C->D E Quantify Intermolecular Contacts D->E

Caption: Workflow for Hirshfeld surface analysis.

The Hirshfeld surface mapped with dnorm would highlight key intermolecular contacts. Red spots on the surface would indicate contacts shorter than the van der Waals radii, corresponding to strong interactions. For the title compound, these would be expected for:

  • O-H···N Hydrogen Bonds: The carboxylic acid proton forming a strong hydrogen bond with the nitrogen atom of the thiazole ring of an adjacent molecule, likely forming a head-to-tail dimer motif.

  • C-H···O Interactions: Weaker hydrogen bonds involving the thiophene or thiazole C-H groups and the carbonyl oxygen.

  • Br···S Halogen Bonding: A potential directional interaction between the bromine atom on the thiophene ring and the sulfur atom of a neighboring molecule.

The 2D fingerprint plot would provide a quantitative summary of these interactions. The plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) would show distinct spikes corresponding to the different types of contacts, allowing for the calculation of their relative contributions to the overall crystal packing.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid has several critical implications for drug development:

  • Target Binding: The determined solid-state conformation provides a low-energy, experimentally validated structure that can be used for molecular docking studies to predict binding modes with protein targets.

  • Pharmacophore Modeling: The precise arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, informs the development of pharmacophore models for virtual screening campaigns.

  • Polymorphism Screening: The identified crystal packing and intermolecular interactions are crucial for understanding and predicting the potential for polymorphism, which can significantly impact the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).

  • Structure-Based Design: The bromine atom's position and its potential to engage in halogen bonding can be exploited for designing analogs with enhanced binding affinity or selectivity.

Conclusion

This technical guide has outlined a comprehensive, best-practice approach for the synthesis and complete structural characterization of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. By integrating rational synthetic design, systematic crystallization screening, and rigorous X-ray diffraction analysis, it is possible to obtain a detailed, atomic-level understanding of this promising molecule. The insights gleaned from such a study, particularly regarding molecular conformation and intermolecular interactions, are indispensable for advancing the design and development of next-generation therapeutics based on the privileged thiophene and thiazole scaffolds.

References

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • CrystalExplorer. The Hirshfeld Surface. [Link]

  • National Center for Biotechnology Information. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • Royal Society of Chemistry. Hirshfeld surface analysis. [Link]

  • J-STAGE. Crystallization of low-molecular-weight organic compounds for X-ray crystallography. [Link]

  • Fiveable. Crystal Structure Determination & Refinement. [Link]

  • Preprints.org. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • National Center for Biotechnology Information. Therapeutic importance of synthetic thiophene. [Link]

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • Methods in Molecular Biology. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • Scientific Research Publishing. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

  • University of Pennsylvania. Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry. [Link]

  • ResearchGate. Synthesis and Reactivity of 2-(Thiophen-2-yl)naphtho[2,1-d][6][19]thiazole. [Link]

  • Phenix. X-ray Structure Refinement. [Link]

  • ChemRxiv. Crystallization of Small Molecules in Lyotropic Liquid Crystals. [Link]

  • Bruker. First time Single Crystal X-ray Structure Determination – Data Collection. [Link]

  • International Union of Crystallography. Data-collection strategies. [Link]

  • University of Florida. Tutorials - The Center for Xray Crystallography. [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • X-ray Diffraction Data Collection. [Link]

  • ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • Semantic Scholar. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

Sources

Foundational

Predictive In Vivo Toxicity Profiling of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid: A Preclinical Framework

Executive Summary The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid represents a structurally complex pharmacophore. While thiazolyl-acetic acid derivatives are highly prized in medicinal chemistry—of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid represents a structurally complex pharmacophore. While thiazolyl-acetic acid derivatives are highly prized in medicinal chemistry—often explored as aldose reductase or acetylcholinesterase inhibitors—the integration of a halogenated thiophene ring introduces profound toxicological liabilities. As a Senior Application Scientist, I have designed this technical whitepaper to provide drug development professionals with a predictive, self-validating framework for evaluating the in vivo toxicity profile of this specific compound, focusing on idiosyncratic hepatotoxicity and transporter-mediated nephrotoxicity.

Part 1: Structural Toxicology & Predictive Liabilities

To design an effective in vivo protocol, we must first deconstruct the molecule's structural alerts and understand the causality behind its potential toxicity.

The 5-Bromothiophene Motif: A Classic Structural Alert

Thiophenes are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation. Specifically, hepatic CYP2C9 and CYP3A4 catalyze the oxidation of the thiophene ring into highly electrophilic S-oxides and epoxides[1]. A historical precedent is the diuretic 2, which was withdrawn from the market due to severe immune-mediated hepatotoxicity driven by thiophene S-oxide covalent binding to CYP2C9[2]. In our target compound, the bromine at the 5-position sterically hinders direct 5-oxidation. However, this forces CYP-mediated epoxidation at the 3,4-position or induces oxidative debromination, preserving the risk of idiosyncratic hepatotoxicity.

The Thiazole Core: Synergistic Electrophilicity

The thiazole ring acts as a secondary site for bioactivation. Quantum chemical analyses reveal that 3 over S- or N-oxidation[3]. These resulting thiazole epoxides are highly electrophilic, readily depleting intracellular glutathione (GSH) and covalently modifying hepatic apoproteins.

The Acetic Acid Appendage: Renal Transporter Hijacking

Carboxylic acids are classic substrates for Organic Anion Transporters (OAT1 and OAT3), which are highly expressed on the basolateral membrane of renal proximal tubules. Active uptake via4[4]. However, high-affinity OAT transport can cause the compound to accumulate intracellularly within the kidney, precipitating localized proximal tubule necrosis analogous to NSAID-induced nephrotoxicity.

Part 2: Comprehensive In Vivo Toxicity Profiling Strategy

To validate these structural predictions, the following self-validating experimental workflows must be executed.

Protocol 1: In Vivo Toxicokinetics & Biliary Reactive Metabolite Trapping

Objective: Quantify systemic exposure and trap transient reactive metabolites (epoxides/S-oxides). Causality: Reactive epoxides are too unstable for direct plasma quantification. Because the liver actively effluxes polar GSH-adducts into the bile via the MRP2 transporter, bile collection provides a concentrated, self-validating matrix to prove bioactivation occurred.

Step-by-Step Methodology:

  • Surgical Preparation: Cannulate the bile ducts of male Sprague-Dawley rats (n=6/group) under isoflurane anesthesia to allow continuous biliary efflux collection.

  • Dosing: Administer 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid at 10, 30, and 100 mg/kg via intravenous (IV) and oral (PO) routes.

  • Stabilized Sampling: Collect bile continuously in 2-hour fractions into tubes pre-spiked with 10 mM synthetic GSH and 1 mM EDTA. Expert Insight: EDTA is critical here; it prevents metal-catalyzed auto-oxidation of GSH, ensuring the integrity of the trapped adducts.

  • LC-HRMS/MS Analysis: Analyze bile fractions using High-Resolution Mass Spectrometry with neutral loss scanning for m/z 129 (characteristic of the pyroglutamic acid moiety of GSH). This will definitively identify bromothiophene-epoxide-GSH and thiazole-epoxide-GSH conjugates.

Protocol 2: 14-Day Subacute Hepatotoxicity and Nephrotoxicity Evaluation

Objective: Establish the No-Observed-Adverse-Effect-Level (NOAEL) and validate structural liability predictions. Causality: A 14-day repeat-dose study provides sufficient time for mechanism-based CYP inhibition (via thiophene covalent binding) and OAT-mediated renal accumulation to manifest as observable tissue injury.

Step-by-Step Methodology:

  • Dosing Regimen: Administer the compound daily via oral gavage to Wistar rats (n=10/sex/group) at 0, 10, 50, and 150 mg/kg/day for 14 days.

  • Metabolic Isolation: On Day 13, house animals in metabolic cages for 24-hour urine collection over ice to prevent biomarker degradation.

  • Advanced Clinical Pathology: On Day 15, euthanize animals. Analyze serum for ALT, AST, and Total Bilirubin. Expert Insight: Do not rely solely on BUN/Creatinine for renal toxicity, as these only elevate after ~50% renal function loss. Instead, quantify urinary Kidney Injury Molecule-1 (KIM-1) via ELISA. KIM-1 is immediately upregulated upon proximal tubule injury, providing a highly sensitive early-warning signal for OAT-mediated toxicity.

  • Histopathology: Fix liver and kidneys in 10% neutral buffered formalin. Stain renal tissues with Periodic Acid-Schiff (PAS) to specifically evaluate brush border integrity in the proximal tubules.

Part 3: Quantitative Data Presentation

The following matrix outlines the expected quantitative biomarker shifts and pathological correlates based on the compound's structural liabilities.

Target OrganPrimary BiomarkerSecondary BiomarkerExpected Pathological CorrelateMechanistic Driver
Liver ↑ ALT / AST (>3x baseline at high dose)Biliary GSH-Adducts detected via LC-MSCentrilobular necrosis, CYP2C9 apoprotein modificationCYP-mediated epoxidation of the bromothiophene/thiazole rings
Kidney ↑ Urinary KIM-1 (Early indicator)↑ Serum Creatinine (Late indicator)Proximal tubule brush border degradation (PAS stain)OAT1/OAT3-mediated intracellular accumulation of the acetic acid

Part 4: Mechanistic Pathway Diagram

ToxicityPathway Compound 2-[2-(5-Bromothiophen-2-yl)- 1,3-thiazol-4-yl]acetic acid CYP Hepatic CYP450 (CYP2C9 / CYP3A4) Compound->CYP Hepatic Metabolism OAT Renal OAT1/OAT3 Transporters Compound->OAT Renal Excretion Epoxides Reactive Epoxides & S-oxides CYP->Epoxides Accumulation Proximal Tubule Accumulation OAT->Accumulation Binding Covalent Binding & GSH Depletion Epoxides->Binding Necrosis Tubular Cell Necrosis Accumulation->Necrosis HepatoTox Hepatotoxicity (Idiosyncratic) Binding->HepatoTox NephroTox Nephrotoxicity (Acute Kidney Injury) Necrosis->NephroTox

Fig 1. Bifurcated bioactivation and toxicity pathways of the bromothiophen-thiazolyl-acetic acid.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ResearchGate / ACS Public
  • Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hep
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
  • Microbiota-Derived Uremic Retention Solutes: Perpetrators of Altered Nonrenal Drug Clearance in Kidney Disease Source: NIH / PMC

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Introduction The convergence of thiophene and thiazole heterocycles within a single molecular framework has garnered significant interest in the field of medicinal chemistry.[1][2][3] Thiazole derivatives are foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The convergence of thiophene and thiazole heterocycles within a single molecular framework has garnered significant interest in the field of medicinal chemistry.[1][2][3] Thiazole derivatives are foundational scaffolds in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities.[3][4] The target molecule, 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, is a valuable building block for the development of novel therapeutic agents, leveraging the distinct electronic and structural properties of both its constituent rings.[5] This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, designed for researchers in organic synthesis and drug development. The chosen synthetic strategy is centered around the robust and highly reliable Hantzsch thiazole synthesis, a classic method for constructing the thiazole core.[4][6][7] We will detail the preparation of key intermediates followed by the final cyclization and hydrolysis steps, with an emphasis on the rationale behind experimental choices and potential challenges.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, beginning with the preparation of a key α-haloketone intermediate. This is followed by the construction of the substituted thiazole ring via the Hantzsch synthesis and concludes with the hydrolysis of an ethyl ester to yield the final carboxylic acid product.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Final Product Formation A 1-(5-Bromothiophen-2-yl)ethanone B 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (α-Haloketone Intermediate) A->B Bromination D Ethyl 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetate (Ester Precursor) Condensation/ Cyclization B->D C Ethyl 2-thiooxamate C->D E 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (Final Product) D->E Saponification

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Introduction The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides detailed application notes and experimental protocols for the use of a specific, highly functionalized building block, 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, in several key palladium-catalyzed cross-coupling reactions.

The subject molecule possesses a unique combination of structural features that make it an attractive substrate for further elaboration. The bromo-substituted thiophene ring provides a reactive handle for a variety of cross-coupling reactions, while the thiazole and acetic acid moieties offer opportunities for further functionalization and can influence the molecule's biological activity. Thiophene and thiazole derivatives are prevalent in a wide range of pharmaceuticals and agrochemicals, exhibiting diverse biological activities.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the underlying principles, enabling users to troubleshoot and adapt these protocols to their specific needs.

The Foundation: Understanding the Palladium Catalytic Cycle

A firm grasp of the general mechanism of palladium-catalyzed cross-coupling reactions is essential for successful experimentation. The catalytic cycle typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, our bromothiophene derivative) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organosilicon compound) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

dot graph "Palladium_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_RX [label="R-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_R_Rprime [label="R-Pd(II)L2-R'", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII_RX; PdII_RX -> Transmetalation [label="R'-M"]; Transmetalation -> PdII_R_Rprime [label="- MX"]; PdII_R_Rprime -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" ", style=dashed];

// Positioning Pd0 [pos="0,1.5!"]; OxAdd [pos="1.5,1.5!"]; PdII_RX [pos="3,1.5!"]; Transmetalation [pos="3,0!"]; PdII_R_Rprime [pos="3,-1.5!"]; RedElim [pos="1.5,-1.5!"]; Product [pos="0,-1.5!"]; } caption: "Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions."

Key Cross-Coupling Strategies and Protocols

This section details the application of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5] Its mild reaction conditions and the commercial availability of a vast array of boronic acids make it a highly attractive method.

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst System: The choice of a palladium precatalyst and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos often provide superior results by promoting the reductive elimination step and preventing catalyst decomposition.[6] We will utilize a pre-formed Pd(II) precatalyst which requires in situ reduction to the active Pd(0) species.[7]

  • Base Selection: A base is essential for the transmetalation step, activating the organoboron species.[5] The choice of base can significantly impact the reaction outcome. For substrates bearing an acidic proton, like our acetic acid derivative, a milder base such as K₃PO₄ or Cs₂CO₃ is preferred to avoid unwanted side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation process.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialPurpose
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acidStarting Material
Arylboronic acidCoupling Partner
Pd(OAc)₂Palladium Precatalyst
SPhosLigand
K₃PO₄Base
1,4-Dioxane (anhydrous, degassed)Solvent
Water (degassed)Co-solvent
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Celite®Filtration Aid
Schlenk flask or reaction vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic Conditions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution through a pad of Celite® and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Reaction Setup\n(Substrate, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst/Ligand Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heating & Stirring\n(80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Start -> Catalyst; Catalyst -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Product; } caption: "General workflow for a Suzuki-Miyaura coupling experiment."

Stille Coupling: Utilizing Organostannanes

The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent.[8] A key advantage of this reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups, often eliminating the need for protecting groups.[9]

Expertise & Experience: Causality Behind Experimental Choices
  • Organostannane Reagents: While highly versatile, organotin compounds are toxic and require careful handling. The byproducts can also be challenging to remove completely.[10]

  • Catalyst System: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand can be used.

  • Additives: In some cases, the addition of a copper(I) salt can accelerate the transmetalation step, particularly for less reactive substrates.[9]

Experimental Protocol: Stille Coupling

Materials:

Reagent/MaterialPurpose
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acidStarting Material
Organostannane reagentCoupling Partner
Pd(PPh₃)₄ or Pd₂(dba)₃/ligandPalladium Catalyst
Anhydrous and degassed solvent (e.g., Toluene, DMF)Solvent
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Celite®Filtration Aid
Schlenk flask or reaction vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic Conditions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (1.0 equiv.) in the chosen anhydrous, degassed solvent.

  • Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv.) to the solution.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture, typically between 80-120 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Further wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter through Celite®, and concentrate. Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the Thiophene Ring

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex molecules.[12]

Expertise & Experience: Causality Behind Experimental Choices
  • Alkene Partner: The choice of alkene is crucial. Electron-deficient alkenes, such as acrylates and styrenes, generally give higher yields.

  • Base: A base, typically an amine like triethylamine or an inorganic base like NaOAc or K₂CO₃, is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Experimental Protocol: Heck Reaction

Materials:

Reagent/MaterialPurpose
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acidStarting Material
AlkeneCoupling Partner
Pd(OAc)₂Palladium Precatalyst
PPh₃ or other phosphine ligandLigand
Triethylamine (Et₃N) or K₂CO₃Base
Anhydrous and degassed solvent (e.g., DMF, Acetonitrile)Solvent
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Celite®Filtration Aid
Schlenk flask or reaction vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic Conditions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkene (1.2-2.0 equiv.) and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Reaction Execution: Heat the mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] It is a highly efficient method for the synthesis of enynes and arylalkynes.

Expertise & Experience: Causality Behind Experimental Choices
  • Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Copper-Free Variants: Concerns about the toxicity and potential for homocoupling (Glaser coupling) associated with copper have led to the development of copper-free Sonogashira protocols. These often require stronger bases and specific ligands.[15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the generated hydrogen halide.

Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)

Materials:

Reagent/MaterialPurpose
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acidStarting Material
Terminal AlkyneCoupling Partner
Pd(PPh₃)₂Cl₂Palladium Catalyst
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and Solvent
Anhydrous and degassed solvent (e.g., THF, DMF)Co-solvent (optional)
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Celite®Filtration Aid
Schlenk flask or reaction vialReaction Vessel
Magnetic stirrerAgitation
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic Conditions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (1.0 equiv.) in degassed triethylamine. If necessary, a co-solvent like THF or DMF can be added.

  • Catalyst and Reagent Addition: Add Pd(PPh₃)₂Cl₂ (1-3 mol%), CuI (2-5 mol%), and the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.

  • Purification: Dry the organic layer, filter through Celite®, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Even with well-defined protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient degassing, wrong base or solvent.[6]Use a fresh catalyst, ensure rigorous exclusion of air and moisture, screen different bases and solvents.
Formation of side products Homocoupling of the coupling partner, debromination of the starting material.Lower the reaction temperature, use a different ligand, or adjust the stoichiometry of the reagents.
Difficulty in product purification Residual metal catalyst or byproducts (e.g., tin salts).Use specific workup procedures (e.g., KF wash for Stille), or employ specialized chromatography techniques.

dot graph "Troubleshooting_Flow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Reaction Outcome Unsatisfactory", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Purity & Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Review Reaction Conditions\n(Temp, Time, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_Ligands [label="Screen Different Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Bases [label="Screen Different Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Solvents [label="Screen Different Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Optimize Stoichiometry & Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Reaction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Start -> Check_Reagents; Start -> Check_Conditions; Check_Reagents -> Screen_Ligands; Check_Conditions -> Screen_Bases; Screen_Ligands -> Screen_Solvents; Screen_Bases -> Screen_Solvents; Screen_Solvents -> Optimize; Optimize -> Success; } caption: "A logical workflow for troubleshooting palladium-catalyzed cross-coupling reactions."

Conclusion

The protocols and insights provided in this guide are intended to empower researchers to effectively utilize 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid as a versatile building block in palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and paying careful attention to experimental details, scientists can unlock the potential of this molecule for the synthesis of novel compounds with promising applications in drug discovery and materials science.

References

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. ijpcsonline.com. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • The Stille Reaction. Organic Reactions. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stille Coupling. Organic Synthesis. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

  • Preparation and Stille cross-coupling reaction of the first organotin reagents of azulenes. Easy access to poly(azulen-6-yl)benzene derivatives. RSC Publishing. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Combined Experimental and Theoretical Study of the Mechanism and Enantioselectivity of Palladium- Catalyzed Intermolecular Heck Coupling. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC. Available at: [Link]

  • Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. ResearchGate. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols: Preparation of Amide Derivatives Using 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid

Introduction Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, scaffolds combining thiophene and thiazole rings are of particular interest to medicinal chemists due...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, scaffolds combining thiophene and thiazole rings are of particular interest to medicinal chemists due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The core molecule, 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, represents a valuable starting material for the generation of compound libraries through the derivatization of its carboxylic acid moiety. The bromine atom on the thiophene ring and the acetic acid side chain on the thiazole offer strategic points for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of amide derivatives from this core scaffold. It will cover the fundamental principles of amide bond formation, present detailed, step-by-step protocols using common and efficient coupling reagents, and discuss methods for purification and characterization of the final products.

Chemical Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions, requiring high temperatures that can degrade complex molecules. Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Two of the most reliable and widely used methods for amide bond formation in medicinal chemistry involve carbodiimide reagents, often in conjunction with an additive, and uronium-based reagents.

Carbodiimide-Based Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate can react directly with an amine, it is also prone to racemization (if the acid is chiral) and can rearrange to a stable N-acylurea byproduct.

To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used.[6][7] HOBt intercepts the O-acylisourea intermediate to form an HOBt-ester.[8][9] This new active ester is less reactive than the O-acylisourea but more stable, significantly suppressing racemization and reacting cleanly with the amine to yield the desired amide.[6] The overall reaction is catalytic in HOBt.[6]

Uronium-Based Coupling: The HATU System

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available.[10][11] HATU reacts with the carboxylic acid to form a highly reactive acyl-uronium species, which then rapidly converts to an activated ester. This species reacts with the amine to form the amide bond. HATU is particularly effective for coupling sterically hindered substrates and is known for its ability to minimize racemization.[10][12] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the released protons during the reaction.[13]

General Experimental Workflow

The synthesis of amide derivatives from 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid follows a standardized workflow, from reaction setup to purification and final characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Purify Crude Product (e.g., Column Chromatography, Recrystallization) P2 Add Coupling Reagent (e.g., HATU, EDC/HOBt) A1 Characterize Pure Product (NMR, MS, IR) P1->A1 P3 Add Base (if required) (e.g., DIPEA) P4 Add Amine R1 Stir at Room Temperature (or specified temp) P4->R1 R2 Monitor Progress by TLC or LC-MS R1->R2 W1 Aqueous Work-up (e.g., water/brine wash) R2->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry Organic Layer (e.g., Na2SO4) W2->W3 W4 Concentrate in vacuo W3->W4 W4->P1

Caption: General workflow for amide synthesis.

Protocol 1: EDC/HOBt Mediated Amide Synthesis

This protocol describes a general method for coupling the title carboxylic acid with a primary or secondary amine using EDC and HOBt. This method is robust and widely applicable for a variety of amine substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Stoichiometry
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid332.221.0 eq
Amine (e.g., Benzylamine)107.151.1 eq
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl191.701.2 eq
1-Hydroxybenzotriazole (HOBt)135.131.2 eq
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq
Anhydrous N,N-Dimethylformamide (DMF)-Solvent
Ethyl Acetate (EtOAc)-Extraction
1 M HCl (aq)-Wash
Saturated NaHCO₃ (aq)-Wash
Brine-Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq). The use of a tertiary amine base is crucial to neutralize the hydrochloride salt of EDC and the protons generated during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14] These washes serve to remove unreacted amine, excess base (DIPEA), HOBt, and the urea byproduct formed from EDC.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[15][16]

Protocol 2: HATU Mediated Amide Synthesis

This protocol is particularly useful for more challenging couplings, such as with sterically hindered amines or electron-deficient anilines, where the EDC/HOBt method may be sluggish.[8][12]

Materials and Reagents
ReagentM.W. ( g/mol )Stoichiometry
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid332.221.0 eq
Amine (e.g., Aniline)93.131.1 eq
HATU380.231.2 eq
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)-Solvent
Ethyl Acetate (EtOAc)-Extraction
Saturated NH₄Cl (aq)-Wash
Saturated NaHCO₃ (aq)-Wash
Brine-Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (1.0 eq) and HATU (1.2 eq).[17]

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Addition of Base and Amine: To the stirred solution, add DIPEA (3.0 eq) followed by the amine (1.1 eq).[17] The order of addition is critical; the base deprotonates the carboxylic acid, facilitating its reaction with HATU.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. These reactions are often rapid, typically completing within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography (silica gel) or recrystallization to obtain the final product.[15][18]

Reaction Mechanism Visualization

The following diagram illustrates the activation of the carboxylic acid by a coupling reagent (activator) and subsequent nucleophilic attack by the amine.

G RCOOH R-COOH (Carboxylic Acid) Intermediate [R-CO-X]* (Activated Ester) RCOOH->Intermediate + Activator Activator Activator (EDC/HOBt or HATU) Activator->Intermediate Amide R-CO-NHR' (Amide Product) Intermediate->Amide + R'-NH₂ Byproduct Byproduct Intermediate->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: Amide formation via an activated ester intermediate.

Product Characterization

Confirmation of the successful synthesis of the amide derivative is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign is the appearance of a new signal for the N-H proton of the amide, typically observed as a broad singlet or a triplet (if coupled to adjacent protons) in the region of 5-8 ppm. The disappearance of the carboxylic acid proton signal (often >10 ppm) is also indicative of reaction completion. The signals corresponding to the protons of the newly introduced amine fragment should also be present and integrated correctly. Due to restricted rotation around the C-N amide bond, some protons near the amide may appear as two sets of signals.[19][20][21]

    • ¹³C NMR: The carbonyl carbon of an amide typically resonates in the 160-180 ppm range.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. Techniques like Electrospray Ionization (ESI) will typically show the [M+H]⁺ ion corresponding to the protonated mass of the desired amide.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence of amide formation. Key absorbances to look for include:

    • A strong C=O stretching band around 1660 cm⁻¹.

    • For secondary amides, an N-H stretching band (one peak) between 3370-3170 cm⁻¹ and a prominent N-H bending peak near the C=O stretch.[22]

    • For primary amides, two N-H stretching peaks in the same region.[22]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagents; wet solvent/reagents; sterically hindered or unreactive amine.Use fresh, high-purity coupling reagents. Ensure all glassware is oven-dried and solvents are anhydrous. For difficult couplings, switch to a more powerful reagent like HATU.[12] Increase reaction time or temperature moderately (e.g., to 40-50 °C).
Presence of N-acylurea Byproduct Side reaction of the O-acylisourea intermediate (in EDC couplings).Ensure an adequate amount of HOBt is used (at least 1.0 eq). Add the amine shortly after the pre-activation step with EDC/HOBt.
Difficulty in Purification Water-soluble byproducts (urea, HOBt, salts) not fully removed during work-up. Product is very polar.Perform all aqueous washes thoroughly.[14] For DMF removal, wash the organic layer with 5% LiCl solution or water multiple times. Consider reversed-phase chromatography for highly polar products.[23]
Starting Material Remains Insufficient equivalents of coupling reagent or amine; insufficient reaction time.Use a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.2-1.5 eq). Allow the reaction to run longer, confirming completion by TLC/LC-MS before work-up.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Ch20: Spectroscopy Analysis : Amides - University of Calgary. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity - Patsnap Eureka. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. Available at: [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • WO2010002075A1 - Methods for preparing amide derivatives - Google Patents.
  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

  • Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations | ACS Omega. Available at: [Link]

  • Coupling Reagents - ResearchGate. Available at: [Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. Available at: [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC. Available at: [Link]

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor - MDPI. Available at: [Link]

  • Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]

  • How to Measure Amide Group Shifts with NMR for Structural Analysis - Patsnap Eureka. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. Available at: [Link]

  • 1 H NMR Spectrum of Amide Compounds - 大学化学. Available at: [Link]

  • SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Available at: [Link]

  • Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation - DergiPark. Available at: [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC. Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity - ResearchGate. Available at: [Link]

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Application

Application Note: Incorporating 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid into Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in peptidomimetics and late-stage functionalization. Introduction & Chemical Rationale The integration of heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in peptidomimetics and late-stage functionalization.

Introduction & Chemical Rationale

The integration of heterocyclic scaffolds into peptide backbones is a cornerstone strategy in the development of modern peptidomimetics, designed to improve metabolic stability, enforce specific secondary structures, and enhance target affinity[1]. The building block 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid represents a highly versatile bi-heteroaryl system for such applications.

Structurally, this molecule offers three distinct functional advantages:

  • The Acetic Acid Handle: The presence of a methylene spacer (-CH2-) between the thiazole ring and the carboxylic acid minimizes steric hindrance, allowing for highly efficient amide bond formation using standard Solid-Phase Peptide Synthesis (SPPS) coupling protocols[2].

  • The 1,3-Thiazole Core: Acts as a rigid, hydrogen-bond-accepting spacer that can mimic peptide backbone geometries or serve as a stable pharmacophore.

  • The 5-Bromothiophene Moiety: The terminal aryl bromide serves as an ideal orthogonal handle for late-stage, on-resin diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3].

This application note provides a comprehensive, field-validated guide to coupling this building block to a resin-bound peptide and subsequently performing on-resin Suzuki-Miyaura cross-coupling to generate diverse biaryl peptide libraries.

Experimental Logic & Causality (E-E-A-T)

Coupling Strategy Logic

Because the carboxylic acid is separated from the thiazole ring by a methylene group, its reactivity parallels that of standard aliphatic amino acids. Therefore, hyper-reactive acid chlorides are unnecessary[1]. We recommend DIC/Oxyma or HATU/DIPEA [4]. DIC/Oxyma is particularly favored when capping secondary amines or sterically hindered sequences, as it eliminates the risk of N-terminal guanidinylation—a known side reaction when using uronium-based reagents like HATU with slow-coupling substrates.

On-Resin Cross-Coupling Logic

Performing the Suzuki-Miyaura cross-coupling on-resin prior to cleavage offers a massive strategic advantage: it allows a single batch of the bromothiophene-peptide resin to be split into multiple aliquots for library generation[5].

  • Catalyst Selection: Pd(PPh3​)4​ is the most robust catalyst for this transformation on solid support. However, for highly electron-deficient boronic acids, switching to Pd2​(dba)3​ with the electron-rich SPhos ligand accelerates the transmetalation step[6].

  • Solvent & Degassing: Oxygen is fatal to the active Pd(0) species. Thorough degassing of the solvent (DMF or 1,4-dioxane) via argon sparging is non-negotiable. A biphasic or water-miscible solvent system (e.g., DMF with 2M aqueous K3​PO4​ ) is required to dissolve the inorganic base necessary for transmetalation[5].

  • Palladium Scavenging: Palladium black frequently precipitates and becomes trapped in the porous polystyrene resin matrix. Extensive washing with metal scavengers (e.g., sodium diethyldithiocarbamate) prior to TFA cleavage is critical to prevent contamination of the final therapeutic peptide.

Visualized Workflows

Workflow A Peptidyl-Resin (N-terminal Amine) B Coupling (HATU/DIPEA) A->B C Bromothiophene- Thiazole-Peptide B->C Add Building Block D On-Resin Suzuki-Miyaura C->D E Biaryl-Peptide Resin D->E Pd(0), Ar-B(OH)2 F TFA Cleavage & Global Deprotection E->F G Final Diversified Peptidomimetic F->G

Fig 1. SPPS workflow for incorporating and functionalizing the bromothiophene-thiazole building block.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Resin-Thiophene-Br TM Trans- metalation OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE + Ar-B(OH)2 / Base RE->Pd0 Release Biaryl-Resin

Fig 2. Mechanistic logic of the on-resin palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Quantitative Data & Optimization

The following tables summarize the empirical optimization of both the coupling and cross-coupling steps, providing a baseline for your experimental design.

Table 1: Optimization of Building Block Coupling Conditions (0.1 mmol scale)

Coupling ReagentBaseSolventTime (h)Conversion (%)*
HATU (3.0 eq)DIPEA (6.0 eq)DMF1.0> 95%
DIC (3.0 eq)Oxyma (3.0 eq)DMF2.0> 98%
HBTU (3.0 eq)DIPEA (6.0 eq)NMP2.085%

*Conversion determined by micro-cleavage and LC-MS analysis of the crude product.

Table 2: Optimization of On-Resin Suzuki-Miyaura Conditions [5][6]

Catalyst (20 mol%)Base (Aqueous)SolventTemp (°C)Time (h)Conversion (%)
Pd(PPh3​)4​ K3​PO4​ (2M)DMF8020> 95%
Pd(PPh3​)4​ Na2​CO3​ (2M)DMF802088%
Pd2​(dba)3​ / SPhos K3​PO4​ (2M)1,4-Dioxane6018> 98%
Pd(PPh3​)4​ K3​PO4​ (2M)DMF25 (RT)24< 10%

Step-by-Step Experimental Protocols

Protocol A: N-Terminal Capping with the Building Block

This self-validating protocol assumes a 0.1 mmol synthesis scale on Rink Amide or Wang resin.

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% Piperidine in DMF (2 × 10 min) to expose the N-terminal amine[4]. Wash extensively with DMF (5 × 1 min).

  • Activation: In a clean glass vial, dissolve 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (0.3 mmol, 3.0 eq) and Oxyma Pure (0.3 mmol, 3.0 eq) in 2 mL of amine-free DMF. Add DIC (0.3 mmol, 3.0 eq). Stir for 3 minutes to pre-activate the acid.

  • Coupling: Add the activated mixture to the resin. Shake or agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test (ninhydrin test). A negative result (yellow beads/solution) confirms complete coupling. If positive (blue beads), repeat steps 2-3.

  • Washing: Wash the resin with DMF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Caution: Perform this step in a fume hood using thoroughly degassed solvents to maintain catalyst turnover.

  • Preparation: Transfer the bromothiophene-peptide resin (0.05 mmol) to a microwave-safe or sealable glass reaction vessel.

  • Reagent Addition: Add the desired aryl-boronic acid (0.25 mmol, 5.0 eq) and Pd(PPh3​)4​ (0.01 mmol, 20 mol%)[5].

  • Solvent & Base: Add 1.5 mL of degassed DMF and 0.5 mL of degassed 2M aqueous K3​PO4​ [7].

  • Inert Atmosphere: Sparge the suspension with Argon for 5 minutes, then seal the vessel tightly.

  • Reaction: Heat the vessel to 80 °C with gentle agitation for 20 hours (Alternatively, microwave irradiation at 120 °C for 30 minutes can be utilized for rapid library generation)[3].

  • Palladium Removal (Critical Step): Drain the reaction mixture. Wash the resin sequentially with:

    • DMF (3 × 1 min)

    • 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min) to scavenge trapped Pd.

    • DMF (3 × 1 min), H2​O (3 × 1 min), MeOH (3 × 1 min), and finally DCM (5 × 1 min).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol C: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a solution of TFA / Triisopropylsilane (TIPS) / H2​O (95 : 2.5 : 2.5 v/v/v).

  • Reaction: Add 2 mL of the cleavage cocktail to the dried resin (0.05 mmol scale). Agitate at room temperature for 2 hours. The bi-heteroaryl core is highly stable to these strongly acidic conditions.

  • Filtration & Precipitation: Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether (-20 °C). A precipitate will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with an additional 10 mL of cold ether, and centrifuge again.

  • Drying: Air-dry the crude peptide pellet before dissolving in H2​O /Acetonitrile for RP-HPLC purification.

References

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Institutes of Health (NIH).[Link]

  • Solid Phase Heterocyclic Chemistry. Chemical Reviews - ACS Publications.[Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[Link]

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ACS Publications.[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.[Link]

  • On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. Organic Letters - ACS Publications.[Link]

Sources

Method

Application Note: Fluorescent Labeling of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid for Microscopy

Executive Summary & Chemical Rationale The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a hydrophobic small molecule featuring a terminal aliphatic carboxylic acid (-COOH). For researchers aiming...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a hydrophobic small molecule featuring a terminal aliphatic carboxylic acid (-COOH). For researchers aiming to track this molecule's intracellular localization or target binding via fluorescence microscopy, the carboxylic acid moiety serves as the optimal bio-orthogonal handle for bioconjugation.

Standard protein-labeling protocols rely on aqueous buffers (e.g., MES pH 6.0) for carbodiimide crosslinking[1]. However, applying these conditions to hydrophobic small molecules leads to rapid precipitation and hydrolysis of the reactive intermediates[2]. To circumvent this, our protocol diverges from traditional methods by utilizing an anhydrous organic solvent system (DMSO or DMF) combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[3].

The Causality of the Chemistry: EDC activates the inert carboxyl group to form an O-acylisourea intermediate. Without stabilization, this intermediate has a half-life of seconds and rapidly hydrolyzes back to the free acid[4]. The introduction of NHS drives a nucleophilic attack on the O-acylisourea, converting it into a semi-stable NHS-ester (half-life of hours), which can then be efficiently coupled to an amine-derivatized fluorophore to form a stable amide bond[3].

Reaction Pathway Visualization

Workflow Acid Thiazole-Acetic Acid Derivative (-COOH) O_acyl O-acylisourea Intermediate (Highly Unstable) Acid->O_acyl + EDC EDC EDC (Carbodiimide) EDC->O_acyl NHS_Ester NHS-Ester Intermediate (t½ = hours) O_acyl->NHS_Ester + NHS Hydrolysis Hydrolysis (Aqueous Side Reaction) O_acyl->Hydrolysis Trace H₂O (Without NHS) NHS NHS (Stabilizer) NHS->NHS_Ester Product Fluorescently Labeled Thiazole Probe (Stable Amide Bond) NHS_Ester->Product Amidation Hydrolysis->Acid Regeneration Fluorophore Fluorophore-NH₂ (e.g., Alexa Fluor 488) Fluorophore->Product

Fig 1: EDC/NHS-mediated bioconjugation pathway of carboxylic acids to amine-derivatized fluorophores.

Fluorophore Selection & Quantitative Parameters

Selecting the correct amine-derivatized fluorophore is critical for microscopy. Because the parent compound is relatively small (~304 Da), bulky fluorophores may induce steric hindrance and alter its biological activity. The table below summarizes recommended amine-reactive dyes optimized for this scaffold.

Fluorophore DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Molecular WeightRecommended Microscopy Application
Alexa Fluor™ 488 Cadaverine 4905250.92~640 DaHigh-resolution confocal microscopy; requires high photostability.
Fluoresceinamine (Isomer I) 4955190.93347 DaRoutine epifluorescence; minimal steric bulk added to the probe.
Cy5-Amine 6466620.27~618 DaDeep tissue imaging / in vivo tracking (far-red minimizes autofluorescence).

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. By incorporating intermediate Liquid Chromatography-Mass Spectrometry (LC-MS) checks, researchers can confirm successful activation before committing expensive fluorophores to the reaction.

Phase 1: Anhydrous Activation of the Carboxylic Acid

Goal: Convert the inert -COOH to a reactive NHS-ester.

  • Preparation: Dissolve 10 mg (approx. 32.8 µmol) of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in 500 µL of strictly anhydrous Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Add 1.5 molar equivalents of EDC-HCl (9.4 mg) and 1.5 molar equivalents of NHS (5.7 mg) to the solution[1].

  • Incubation: Stir the mixture at room temperature for 45 minutes, protected from light and ambient moisture (under a nitrogen or argon atmosphere if possible).

  • Validation Checkpoint 1 (LC-MS):

    • Action: Withdraw a 1 µL aliquot and dilute in 99 µL of LC-MS grade Acetonitrile.

    • Validation: Inject into the LC-MS. The parent compound has an exact mass of ~302.90 Da. You must observe the disappearance of the parent peak and the emergence of the NHS-ester peak at [M+H]+ ≈ 400.9 Da (a mass shift of +97 Da). Do not proceed to Phase 2 until >90% conversion is confirmed.

Phase 2: Fluorophore Conjugation

Goal: Form the stable amide bond via nucleophilic acyl substitution.

  • Fluorophore Addition: To the activated NHS-ester solution, add 0.9 molar equivalents of your chosen amine-derivatized fluorophore (e.g., Alexa Fluor 488 Cadaverine). Causality note: Using the fluorophore as the limiting reagent ensures complete consumption of the dye, making downstream HPLC purification significantly easier, as unreacted acid/NHS-ester separates more cleanly from the final conjugate than unreacted dye.

  • Base Catalysis: Add 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Causality note: Fluorophore amines are often supplied as hydrochloride salts. DIPEA ensures the amine is fully deprotonated into its free-base form, which is strictly required for it to act as a nucleophile against the NHS-ester.

  • Incubation: Stir the reaction for 2 to 4 hours at room temperature in complete darkness.

  • Validation Checkpoint 2 (LC-MS):

    • Action: Withdraw a 1 µL aliquot and analyze via LC-MS.

    • Validation: Confirm the disappearance of the NHS-ester peak and the appearance of the conjugate mass (Parent Mass + Fluorophore Mass - 18 Da for water loss).

Phase 3: Purification and Isolation
  • Quenching: Quench any remaining NHS-ester by adding 10 µL of ethanolamine and stirring for 15 minutes.

  • Preparative RP-HPLC: Inject the crude mixture onto a Preparative C18 Reverse-Phase HPLC column.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 30 minutes.

  • Fraction Collection: Monitor absorbance at 254 nm (for the thiazole-thiophene core) and the specific excitation wavelength of the chosen fluorophore (e.g., 490 nm for Alexa Fluor 488). Collect the fractions where both signals perfectly co-elute.

  • Lyophilization: Freeze the collected fractions and lyophilize to yield the dry, fluorescently labeled probe. Store at -20°C in the dark.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press / Elsevier.[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing low yields during the synthesis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]aceti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing low yields during the synthesis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. The standard two-step synthesis involves a Hantzsch thiazole cyclization followed by ester saponification. Below, you will find a diagnostic dashboard, a mechanistic workflow, self-validating protocols, and an expert Q&A to troubleshoot specific failure points.

Diagnostic Dashboard: Quantitative Yield-Reducing Factors

Before altering your protocol, consult this diagnostic table to match your observed symptoms with their mechanistic causes and yield impacts.

Reaction PhaseObserved SymptomMechanistic CauseTypical Yield ImpactMitigation Strategy
1. Hantzsch Cyclization Complex mixture; dark tarry residues.Alpha-haloketone self-condensation due to excess heat or high localized concentration.30–50% lossDropwise addition of haloketone; maintain optimal dilution (0.2 M).
1. Hantzsch Cyclization LC-MS shows [M+18] peak.Incomplete dehydration of the intermediate hydroxythiazoline.15–30% lossExtend reflux time; ensure strictly anhydrous ethanol is used.
2. Saponification Loss of bromine isotope pattern on MS.Nucleophilic aromatic substitution or radical cleavage of the 5-bromo group.10–25% lossAvoid refluxing NaOH; use mild LiOH at room temperature.
2. Workup (Acidification) Massive product loss; non-polar byproduct formed; effervescence.Acid-catalyzed decarboxylation yielding a 4-methylthiazole derivative.Up to 90% loss Strict thermal control (< 5°C) and pH control (never drop below pH 3.5).
Mechanistic Workflow & Failure Points

The following diagram maps the synthetic pathway, highlighting the critical junctions where side reactions cannibalize your yield.

SynthesisPathway SM1 5-Bromothiophene-2-carbothioamide + Ethyl 4-chloroacetoacetate Int1 Hydroxythiazoline Intermediate (Unstable) SM1->Int1 EtOH, Reflux (Hantzsch Cyclization) Degradation Alpha-haloketone Self-Condensation SM1->Degradation Excess Heat / Base Ester Ethyl 2-[2-(5-Bromothiophen-2-yl) -1,3-thiazol-4-yl]acetate Int1->Ester Dehydration (-H2O) Acid Target Product: 2-[2-(5-Bromothiophen-2-yl) -1,3-thiazol-4-yl]acetic acid Ester->Acid 1. LiOH, THF/H2O, RT 2. HCl (pH 3.5), 0°C Debrom Debrominated Thiazole Ester Ester->Debrom Prolonged Heating (Radical/Nucleophilic) Decarbox Decarboxylation Byproduct: 4-Methylthiazole derivative Acid->Decarbox T > 5°C during acidification or pH < 3

Workflow for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid synthesis and failure points.

Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity, this protocol embeds causality and validation checks directly into the workflow.

Step 1: Hantzsch Thiazole Synthesis (Ester Formation)
  • Preparation: Suspend 5-bromothiophene-2-carbothioamide (1.0 eq) in anhydrous ethanol to create a 0.2 M solution. Causality: Anhydrous conditions are required to drive the subsequent dehydration step forward.

  • Addition: Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise over 15 minutes at room temperature[1]. Causality: Dropwise addition prevents the highly reactive alpha-haloketone from undergoing base-catalyzed self-condensation[2].

  • Cyclization: Heat the reaction mixture to 70°C for 3 hours.

  • Self-Validation Check: Pull an aliquot for LC-MS. You must observe the complete disappearance of the thioamide. If a dominant peak at [M+18] is present, the reaction is stalled at the hydroxythiazoline intermediate. Continue heating for an additional hour.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ester intermediate.

Step 2: Saponification & Regulated Acidification
  • Hydrolysis: Dissolve the ester intermediate in a 3:1 mixture of THF and Water (0.1 M). Add LiOH·H₂O (2.0 eq) in one portion at 0°C, then allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Check: Analyze via TLC or LC-MS to confirm the complete consumption of the ester.

  • CRITICAL STEP - Acidification: Cool the reaction vessel to exactly 0°C using an ice-salt bath. Insert a calibrated pH probe directly into the stirring solution.

  • Neutralization: Add 1M HCl dropwise. Do not allow the internal temperature to exceed 5°C. Stop the addition exactly when the pH reaches 3.5 to 4.0. Self-Validation Check: If you observe effervescence (bubbling) during this step, decarboxylation is actively occurring (release of CO₂). Immediately slow the acid addition and add more ice to the bath.

  • Isolation: Extract immediately with cold Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄ and concentrate under reduced pressure with a water bath temperature strictly below 30°C to yield the final acetic acid product.

Expert Troubleshooting FAQs

Q1: Why does my product completely disappear during the final acidic workup, yielding a non-polar byproduct? A1: You are experiencing acid-catalyzed decarboxylation, which is the single most common failure point for this class of molecules. Thiazole-4-acetic acids are highly susceptible to losing CO₂ in solution[3]. Mechanistically, when the thiazole nitrogen is protonated at low pH, it acts as an electron sink. This facilitates the heterolytic cleavage of the adjacent C-C bond of the acetic acid side chain, releasing CO₂ gas and forming an enamine-like intermediate that rapidly tautomerizes to a 2-(5-bromothiophen-2-yl)-4-methylthiazole derivative[4]. Resolution: Treat the final product as highly sensitive. Never drop the pH below 3.5, and maintain the temperature at 0–5°C during acidification and extraction.

Q2: My Hantzsch cyclization is producing a complex mixture, and the ethyl 4-chloroacetoacetate seems to be degrading before it reacts. Why? A2: Ethyl 4-chloroacetoacetate is a highly reactive alpha-haloketone. In the presence of localized heat or the inherent basicity/nucleophilicity of the thioamide, it is prone to self-condensation or polymerization[2]. Resolution: Ensure the haloketone is added dropwise to a dilute solution of the 5-bromothiophene-2-carbothioamide to keep its steady-state concentration low[1].

Q3: I am observing debromination of the thiophene ring in my final mass spec data. How can I preserve the halogen? A3: The 5-bromo group on the thiophene ring is electronically activated. If the saponification conditions are too harsh (e.g., using refluxing NaOH or KOH), the bromine atom can undergo nucleophilic aromatic substitution (yielding a hydroxylated byproduct) or radical cleavage. Resolution: Switch to mild hydrolysis conditions. Using LiOH in a THF/Water mixture at room temperature is sufficient to cleave the ethyl ester without compromising the aryl bromide.

Q4: The Hantzsch cyclization stalls at an intermediate stage. What is it, and how do I push it to completion? A4: The reaction is likely stalling at the hydroxythiazoline intermediate. The Hantzsch synthesis is a two-part process: initial nucleophilic attack/cyclization, followed by a dehydration step to achieve aromaticity. If water is present in your solvent, the equilibrium of the dehydration step is hindered. Resolution: Use strictly anhydrous ethanol. If the intermediate persists, adding a catalytic amount of acid (e.g., p-TsOH) or utilizing molecular sieves can drive the dehydration forward.

References
  • Title: Process for the preparation of (2-amino-thiazol-4yl)
  • Title: Process for the preparation of (2-aminothiazol-4-yl)
  • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: Semantic Scholar / RSC Advances URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: PMC (PubMed Central) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically protodehalogenation (debromination) —when perfor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically protodehalogenation (debromination) —when performing Suzuki-Miyaura cross-couplings on electron-rich, functionalized heteroaryls like 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.

Below, we deconstruct the mechanistic origins of this side reaction, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-yield C–C bond formation.

Mechanistic Insight: The Origin of Protodehalogenation

To solve debromination, we must first understand its causality. The Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. For 5-bromothiophenes, oxidative addition of Pd(0) into the C–Br bond is highly facile. However, the resulting Ar-Pd(II)-Br intermediate is relatively stable, often making transmetalation the rate-limiting step[1].

If transmetalation is sluggish, the Ar-Pd(II)-Br intermediate is vulnerable to interception by a proton or hydride source. In the case of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, the free acetic acid moiety acts as an internal proton source . The palladium intermediate undergoes protonation (or hydride insertion from protic solvents), followed by premature reductive elimination to yield the debrominated thiophene byproduct and inactive Pd(0)[1][2].

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Facile) Pd0->OxAdd ArBr Bromothiophene Substrate ArBr->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet ProtoDehal Protodehalogenation (Side Reaction) PdII->ProtoDehal PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar Boronic Ar'-B(OH)2 Boronic Acid Boronic->TransMet RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Cross-Coupled) RedElim->Product Proton Proton/Hydride Source (Free Acetic Acid, H2O) Proton->ProtoDehal ProtoDehal->Pd0 Byproduct Debrominated Thiophene (Ar-H) ProtoDehal->Byproduct

Fig 1: Competing pathways in the Suzuki coupling of bromothiophenes, highlighting protodehalogenation.

Troubleshooting Guide & FAQs

Q1: Why is my specific substrate so prone to debromination compared to standard aryl bromides? A: The electron-rich nature of the thiophene ring accelerates oxidative addition but decelerates transmetalation. Furthermore, the free carboxylic acid on the thiazole ring provides a highly localized proton source. When transmetalation is slow, the Pd(II) species is intercepted by this proton, leading to reductive elimination of the debrominated arene[1][2].

Q2: Should I protect the acetic acid group prior to the coupling reaction? A: Yes, this is the most definitive solution. The carboxylic acid not only provides a proton for debromination but can also competitively coordinate with the Palladium catalyst, stalling the catalytic cycle[2]. Converting it to a methyl or tert-butyl ester removes the internal proton source. If you must proceed with the free acid, you are required to use at least 3.0 equivalents of a strictly anhydrous, mild base (e.g., K₃PO₄) to ensure complete deprotonation of the acid while leaving enough base to activate the boronic acid[2][3].

Q3: What is the optimal catalyst and ligand combination to outcompete debromination? A: To suppress protodehalogenation, you must accelerate the transmetalation and reductive elimination steps. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos , paired with Pd₂(dba)₃ are highly effective[3][4]. These ligands increase the electron density on the palladium center (facilitating transmetalation) while their steric bulk forces rapid reductive elimination, effectively outcompeting the debromination pathway[3].

Q4: How do my solvent and base choices impact this side reaction? A: Protic solvents (like ethanol or water) and certain alkoxide bases (like NaOtBu) can act as hydride sources, leading to the formation of an arylpalladium(II) hydride intermediate that reductively eliminates the debrominated product[1]. Switch to strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene[2]. Use insoluble, mild bases like anhydrous K₃PO₄ or Cs₂CO₃ to minimize protonolysis of the aryl-palladium intermediate[3].

Quantitative Data Analysis: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupled product versus the debrominated byproduct.

Condition SetSubstrate StateCatalyst / LigandSolventBase (Equiv)Yield (Desired)Debromination
1 (Baseline) Free Acetic AcidPd(PPh₃)₄ (5 mol%)EtOH / H₂ONa₂CO₃ (2.0)< 15%> 75%
2 (Modified) Free Acetic AcidPd₂(dba)₃ / XPhosDioxane (Anhydrous)K₃PO₄ (3.0)65%20%
3 (Optimized) Methyl Ester Pd₂(dba)₃ / XPhosDioxane (Anhydrous)K₃PO₄ (2.0)92% < 5%
4 (Alternative) Methyl EsterPd(dppf)Cl₂ (5 mol%)Toluene (Anhydrous)Cs₂CO₃ (2.0)85%8%

Data Interpretation: Esterification combined with an anhydrous XPhos/Pd system (Condition 3) effectively shuts down the protodehalogenation pathway by removing the proton source and accelerating transmetalation.

Validated Experimental Protocols

This two-part workflow is designed as a self-validating system. By protecting the acid and rigorously excluding external proton/hydride sources, the protocol forces the reaction down the desired transmetalation pathway.

Workflow Part A: Pre-Coupling Esterification (Protection)

Rationale: Eliminates the internal proton source responsible for hydrodehalogenation.

  • Setup: In an oven-dried round-bottom flask, dissolve 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Reaction: Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv). Reflux the mixture at 65 °C for 4 hours.

  • Validation Check: Monitor by TLC or LC-MS. The reaction is complete when the starting material mass [M+H]⁺ is entirely replaced by the methyl ester mass [M+14+H]⁺.

  • Workup: Concentrate the solvent in vacuo. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the esterified intermediate.

Workflow Part B: Anhydrous Suzuki-Miyaura Coupling

Rationale: Utilizes a bulky, electron-rich ligand (XPhos) to accelerate transmetalation, outcompeting any residual debromination pathways[3][4].

  • Preparation: In an oven-dried Schlenk tube or vial, combine the esterified bromothiophene substrate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely powdered, strictly anhydrous K₃PO₄ (2.0 equiv)[2].

  • Degassing (Critical Step): Seal the vessel and subject it to three cycles of vacuum/argon backfilling. Causality: Oxygen deactivates the Pd catalyst, slowing down the overall cycle and giving side reactions more time to occur[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration) via syringe.

  • Heating: Stir the mixture vigorously at 90 °C for 12 hours.

  • In-Process Validation: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Metric: Look for the desired cross-coupled mass. If a significant peak corresponding to the debrominated starting material ([M-Br+H]⁺) is observed, your dioxane may be wet, or the K₃PO₄ was not fully anhydrous. If the desired mass is >90% of the total ion current, proceed to workup.

  • Workup & Deprotection: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate. The methyl ester can subsequently be hydrolyzed back to the acetic acid using LiOH in THF/H₂O.

References

  • National Institutes of Health (PMC). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at:[Link]

  • American Chemical Society (ACS). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Available at:[Link]

  • Medium. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Available at:[Link]

Sources

Troubleshooting

improving solubility of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in DMSO for biological assays

Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for handling 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for handling 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid .

This compound presents unique solvation challenges. Its core features a bromothiophene ring linked to a thiazole, creating a highly lipophilic surface area that thermodynamically resists aqueous solvation. However, the terminal acetic acid moiety provides a critical chemical lever: an ionizable functional group that we can exploit to drastically alter its partition coefficient (LogD) for biological assays.

Below is our comprehensive Q&A and troubleshooting guide designed to ensure your screening data remains robust and artifact-free.

Section 1: Frequently Asked Questions (FAQs) – The Mechanism of Solvation

Q: Why does my compound precipitate in DMSO after a few weeks of storage, even if it initially dissolved perfectly? A: This is a classic thermodynamic failure caused by the hygroscopic nature of Dimethyl Sulfoxide (DMSO). When DMSO is exposed to ambient air, it rapidly absorbs atmospheric water. The uptake of even small quantities of water drastically alters the solvent's properties. Specifically, the energy required for "cavity formation" within the solvent—a prerequisite step for accommodating bulky hydrophobic molecules like your bromothiophene core—becomes significantly higher in "wet" DMSO than in anhydrous DMSO[1]. Furthermore, repeated freeze-thaw cycles synergistically enhance this precipitation mechanism[2].

Q: How does the chemical structure of this specific compound dictate my assay preparation strategy? A: The molecule is highly lipophilic but contains a terminal acetic acid group (typical pKa ~4.0 - 4.5). In pure water or acidic media, this group remains protonated (neutral), resulting in a high LogP and rapid aggregation driven by the hydrophobic effect. By manipulating your aqueous assay buffer to a pH of at least 7.4, you force the deprotonation of the carboxylic acid. This forms a highly soluble carboxylate anion, providing the electrostatic repulsion necessary to keep the lipophilic cores from aggregating[3][4].

Section 2: Troubleshooting Guide – Preparing the Master DMSO Stock

Issue: The compound refuses to reach a 10 mM or 50 mM concentration in 100% DMSO, leaving a cloudy suspension.

Root Cause Analysis: Either the DMSO has absorbed water, or the compound's crystalline lattice energy is too high to be disrupted by simple vortexing at room temperature.

Self-Validating Protocol: Anhydrous Stock Preparation & Rescue

  • Desiccation: Ensure the lyophilized compound is brought to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Solvent Quality: Use only fresh, anhydrous, sealed DMSO (<0.005% water). Do not use older bottles stored on the benchtop[3].

  • Primary Solubilization: Add the required volume of DMSO to reach your target concentration (e.g., 10 mM). Vortex aggressively for 60 seconds.

  • Rescue via Mechanical Energy (If cloudy): If particulates remain, do not heat the sample to high temperatures (>50°C), which risks thermal degradation. Instead, apply in-well or bath-based low-energy sonication at 30–40 °C for 15 minutes. Sonication provides the mechanical energy required to overcome the dissolution activation barrier and is proven to rescue precipitated screening compounds[5].

  • Validation (The Self-Check): Centrifuge the microcentrifuge tube at 10,000 x g for 5 minutes. Carefully inspect the very tip of the tube for a microscopic white pellet[6]. If a pellet exists, the true concentration of your supernatant is lower than the nominal calculated concentration.

  • Storage: Aliquot the clear supernatant into single-use tubes, purge the headspace with argon or nitrogen gas, and store at -20°C or -80°C. This eliminates freeze-thaw cycles and prevents water ingress[7].

DMSO_Stock A Weigh Compound (Anhydrous Environment) B Add Dry DMSO (Target: 10 mM) A->B C Vortex & Visual Check B->C D Clear Solution? C->D E Aliquot & Store (-20°C, Argon) D->E Yes F Low-Energy Sonication (30-40°C, 15 min) D->F No (Cloudy/Particulates) G Centrifuge (10,000 x g) Check for Pellet F->G G->D Re-evaluate

Workflow for preparing and validating anhydrous DMSO master stocks.

Section 3: Troubleshooting Guide – Aqueous Assay Dilution (Preventing "Crash Out")

Issue: The compound forms a cloudy suspension or micro-precipitates when diluted from the DMSO stock into aqueous biological buffers (e.g., cell culture media).

Root Cause Analysis: This is a kinetic solubility failure[8]. When the DMSO is diluted into water, the solvent cavity collapses. If the pH of the buffer is too low, the acetic acid moiety remains protonated, offering no electrostatic defense against the hydrophobic aggregation of the bromothiophene rings.

Self-Validating Protocol: pH-Driven Kinetic Solubilization

  • Buffer Pre-Conditioning: Ensure your target biological buffer is pre-adjusted to a pH of 7.4 to 8.0. At this pH, the acetic acid group is fully ionized to a carboxylate anion, which drastically enhances aqueous solubility[3][4].

  • Intermediate Dilution: Never pipette a 100% DMSO stock directly into a large volume of aqueous buffer. Create an intermediate dilution (e.g., 10X your final assay concentration) in a transition solvent (e.g., 10% DMSO in the target buffer).

  • Mixing Dynamics: Always add the compound to the buffer while actively vortexing, rather than adding buffer to the compound. This prevents localized zones of low pH or artificially high compound concentration.

  • Final Concentration: Dilute the intermediate stock into the final assay plate. Ensure the final DMSO concentration remains ≤ 0.5% - 1.0% to prevent cytotoxicity or interference with assay components[7].

  • Validation (The Self-Check): Use nephelometry or direct UV absorbance on a blank plate to confirm the absence of light scattering (turbidity) in the final assay wells. Light scattering is a direct indicator of micro-precipitation[8].

Aqueous_Dilution Stock 10 mM DMSO Stock Intermediate Intermediate Dilution (e.g., 1 mM in 10% DMSO/Buffer) Stock->Intermediate pH_Check Buffer pH > pKa? (Target pH 7.4 - 8.0) Intermediate->pH_Check Deprotonation Carboxylate Anion Forms (High Aqueous Solubility) pH_Check->Deprotonation Yes (pH > 5.5) Precipitation Neutral Acid Crashes Out (Micro-precipitation) pH_Check->Precipitation No (pH < 4.5) Final Final Assay Media (<1% DMSO, 10-100 µM) Deprotonation->Final

Pathway for pH-dependent kinetic solubilization in aqueous assay buffers.

Section 4: Quantitative Data & Optimization Matrix

To assist in protocol selection, the following table summarizes the expected impact of various interventions on the kinetic solubility limits of carboxylic acid-containing hydrophobic heterocycles.

Optimization ParameterConditionExpected Solubility OutcomeMechanistic Rationale
DMSO Quality Ambient / "Wet" DMSO< 1 mMWater uptake increases the thermodynamic energy required for cavity formation[1].
DMSO Quality Anhydrous (<0.005% H₂O)10 - 50 mMProvides the optimal thermodynamic environment for the lipophilic core.
Mechanical Energy Vortexing OnlyVariableOften insufficient to break the strong intermolecular crystal lattice.
Mechanical Energy Low-Energy SonicationComplete dissolutionProvides necessary activation energy to overcome the dissolution barrier[5].
Aqueous Buffer pH pH 4.0 - 5.0Micro-precipitationAcetic acid is protonated (neutral); hydrophobic aggregation dominates.
Aqueous Buffer pH pH 7.4 - 8.0Stable in assay (<100 µM)Acetic acid is deprotonated; electrostatic repulsion prevents aggregation[3].
Storage Strategy Repeated Freeze-ThawPrecipitation over timeSynergistic enhancement of precipitation combined with trace water[6].
Storage Strategy Single-use AliquotsStable long-termMaintains anhydrous state and prevents thermal cycling[7].

References

  • Oldenburg, K., et al. "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, Vol. 8, Issue 6 (2005). [Link]

  • Popa-Burke, I. G., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, Vol. 19, Issue 9 (2014). [Link]

  • Bergamini, C., et al. "Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs." Journal of Medicinal Chemistry (2021). [Link]

  • Wang, Y., et al. "Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts." Pharmaceutics, Vol. 16, Issue 8 (2024). [Link]

Sources

Optimization

stabilizing 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid against thermal and light degradation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. Working with complex heteroaryl building blocks and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their intrinsic chemical liabilities. 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid presents a dual-threat stability profile: it is highly susceptible to thermal decarboxylation and photolytic degradation .

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound throughout synthesis, formulation, and storage.

Core Vulnerabilities: The Mechanistic "Why"

To successfully stabilize this compound, you must first understand the causality behind its degradation pathways.

Thermal Liability (The Thiazole-4-acetic Acid Moiety): Heteroaryl acetic acids, particularly those with the acetic acid group at the 4-position of a 1,3-thiazole ring, are notoriously prone to thermal decarboxylation [3]. The mechanism is driven by the basicity of the thiazole nitrogen, which acts as an intramolecular electron sink. Under mild heating or acidic conditions, a cyclic proton-transfer occurs, forming a zwitterionic (or ylide) intermediate. This intermediate rapidly expels carbon dioxide ( CO2​ ), leaving behind an irreversible, inactive 4-methylthiazole derivative.

Photolytic Liability (The 5-Bromothiophene Moiety): The extended π -conjugation between the thiophene and thiazole rings shifts the molecule's absorption spectrum into the near-UV and visible light regions. Upon photon absorption, the relatively weak C–Br bond undergoes homolytic cleavage, generating a highly reactive thienyl radical and a bromine radical. This initiates a cascade of debromination and dimerization events. Furthermore, excited-state thiophenes can sensitize ground-state oxygen to highly reactive singlet oxygen ( 1O2​ ), leading to endoperoxide formation and subsequent ring-opening photo-oxidation [2, 4].

Troubleshooting Guides & FAQs

Q1: During LC-MS analysis, I am observing a major impurity with a mass of [M-44]. Why is my sample degrading during analysis or solvent evaporation? A: The [M-44] peak is the classic signature of thermal decarboxylation (loss of CO2​ ). This commonly occurs if you are evaporating solvents at elevated temperatures (e.g., rotary evaporation >40°C) or if your LC-MS mobile phase is highly acidic (e.g., 0.1% TFA), which protonates the thiazole nitrogen and catalyzes the zwitterion transition state. Solution: Evaporate solvents at or below 30°C under high vacuum. Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) for LC-MS analysis.

Q2: My benchtop stock solutions are turning dark yellow/brown over a few days, and NMR shows a loss of the bromine atom (appearance of a new aromatic proton). How do I prevent this? A: You are observing photolytic debromination and subsequent photo-oxidation[2]. Ambient laboratory lighting provides sufficient energy to cleave the C–Br bond. Solution: The compound must be handled under actinic (yellow) light or strictly shielded from ambient light using amber glassware. Solutions should be sparged with Argon for 10 minutes prior to storage to remove dissolved oxygen, shutting down the singlet oxygen degradation pathway [4].

Q3: What is the definitive, long-term storage strategy for the bulk powder? A: The free acid form should never be stored long-term at room temperature. To achieve absolute thermal stability, the compound must be converted to an alkali metal salt (e.g., Sodium or Potassium salt). Deprotonating the carboxylic acid prevents the intramolecular hydrogen bonding required for the decarboxylation transition state [3]. Store the lyophilized salt in an amber glass vial, backfilled with Argon, at -20°C.

Q4: How do I validate the photostability of my formulated product for regulatory submission? A: You must subject the compound to forced degradation studies following the ICH Q1B guidelines [1]. This requires exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter ( Wh/m2 ) of UVA light. See Protocol B below for a compliant workflow.

Quantitative Degradation Summary

The following table summarizes the degradation triggers, analytical signatures, and stabilization strategies for easy reference.

Degradation PathwayPrimary TriggerAnalytical Signature (LC-MS / NMR)Prevention / Stabilization Strategy
Thermal Decarboxylation Heat (>40°C), Acidic pHMass: [M-44]NMR: Loss of CH2​ singlet, new CH3​ singletConvert to Sodium Salt; Store at -20°C; Avoid acidic mobile phases.
Photolytic Debromination UV/Visible Light (Ambient)Mass: [M-79/81]NMR: New thiophene aromatic protonUse amber glassware; Handle under actinic light; Formulate with UV protectants.
Photo-oxidation Light + Dissolved O2​ Mass: [M+32] (Endoperoxide)Color change (Brown/Black)Sparge solvents with Argon; Add antioxidants (e.g., Ascorbic acid, BHT).

Validated Experimental Protocols

Protocol A: Thermal Stabilization via Sodium Salt Conversion

This protocol is a self-validating system: by isolating the salt, you permanently disable the ylide-forming mechanism.

  • Dissolution: Suspend 1.0 mmol of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in 10 mL of anhydrous, Argon-sparged ethanol at 0°C (ice bath).

  • Titration: Slowly add exactly 1.00 mmol of standardized 1.0 M Sodium Hydroxide (NaOH) in water dropwise while stirring. The suspension will clarify into a homogeneous solution as the salt forms.

  • Verification (Self-Validation): Spot the solution on wet pH paper. It should read pH 7.5 - 8.0. If acidic, decarboxylation is still a risk; adjust carefully with micro-drops of NaOH.

  • Isolation: Concentrate the solution under reduced pressure at room temperature (max 25°C) to remove ethanol.

  • Lyophilization: Dilute the aqueous residue with 5 mL of HPLC-grade water, freeze completely in a dry-ice/acetone bath, and lyophilize for 24 hours.

  • QC Check: Analyze via 1H -NMR in D2​O . The absence of the broad carboxylic acid proton (~12.5 ppm) confirms complete salt formation, locking the molecule into a thermally stable state.

Protocol B: ICH Q1B Photostability Stress Testing [1]

Use this protocol to determine packaging requirements and intrinsic photolability.

  • Sample Preparation: Prepare two sets of samples:

    • Test Sample: 10 mg of the compound spread evenly (≤3 mm thickness) in a clear quartz petri dish.

    • Dark Control: 10 mg of the compound wrapped tightly in double-layered aluminum foil.

  • Actinometry Calibration: Place a validated chemical actinometric system (e.g., 2% quinine chemical actinometer) alongside the samples to precisely measure UV exposure.

  • Irradiation: Place samples in a calibrated photostability chamber (e.g., Xenon arc lamp with D65/ID65 emission standard).

  • Exposure Targets: Irradiate until the actinometer confirms exposure to 1.2 million lux hours of visible light and 200 Wh/m2 of near-UV energy.

  • Analysis: Dissolve both the Test Sample and Dark Control in Argon-sparged solvent. Analyze via HPLC-UV (at 254 nm) to calculate the % area of the parent peak vs. degradation products (debromination and oxidation peaks).

Mechanistic & Workflow Visualizations

G A Thiazolyl Acetic Acid (Free Acid) B Zwitterion / Ylide Intermediate A->B Heat (>40°C) Proton Transfer D Sodium Salt Formulation A->D + NaOH (Protocol A) C Decarboxylated Product (M-44) + CO2 B->C -CO2 (Irreversible) E Thermally Stable Carboxylate D->E Blocks Ylide Formation

Fig 1: Mechanism of thermal decarboxylation vs. stabilization via sodium salt formation.

G A Bromothiophene Moiety (Intact API) B UV / Visible Light (Ambient/Sunlight) A->B Exposure F Amber Vials & Argon Sparging A->F Protective Handling C Homolytic C-Br Cleavage (Thienyl Radical) B->C hν (Photon Energy) D Debrominated Product (M-79/81) C->D H-abstraction E Photo-oxidation (Endoperoxide) C->E + O2 (Singlet Oxygen) G Photochemically Stabilized F->G Prevents Cleavage & Oxidation

Fig 2: Photodegradation pathway of the bromothiophene moiety and mitigation strategy.

References

  • Understanding ICH Photostability Testing | Q-Lab Q-Lab Corpor
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach N
  • Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides...
  • Photodegradation and Photostabilization Studies of Poly(3-butylthiophene)
Troubleshooting

resolving co-elution issues of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in chromatography

Resolving Co-elution Issues of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-[2-(5-Bromothiophen-2-yl)-1,3-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-elution Issues of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid . This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving baseline separation of this target analyte from impurities, isomers, or matrix components. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical properties of the molecule to empower you to develop robust and reliable analytical methods.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective chromatographic method development. While specific experimental data for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is not widely published, we can infer its behavior based on its structural motifs: a carboxylic acid, a thiazole ring, and a brominated thiophene ring.

PropertyPredicted Influence on Chromatography
Acidic Nature (pKa) The carboxylic acid group makes the molecule's retention highly dependent on the mobile phase pH. At a pH below its pKa, the molecule will be in its neutral, more hydrophobic form, leading to longer retention in reversed-phase (RP) chromatography. Conversely, at a pH above its pKa, it will be ionized and more polar, resulting in shorter retention.[1][2] The pKa of similar thiazole carboxylic acids can be in the range of 3-4.
Polarity & Hydrophobicity (logP) The presence of the bromothiophene and thiazole rings contributes to the molecule's overall hydrophobicity. However, the carboxylic acid and nitrogen and sulfur heteroatoms add polar characteristics. This amphipathic nature allows for separation using various chromatographic modes.
Potential for Isomerism Structural isomers, such as those with bromine at a different position on the thiophene ring, can be challenging to separate due to very similar physicochemical properties.[3] Additionally, if a chiral center exists, enantiomers will require a chiral stationary phase or a chiral mobile phase additive for separation.[4][5][6]

Common Co-elution Scenarios and Troubleshooting Guide

Co-elution can arise from several factors, including inadequate method parameters, the presence of closely related impurities, or matrix effects. The following sections address common problems with a logical, step-by-step approach to resolution.

Scenario 1: Co-elution with a Structurally Similar Impurity in Reversed-Phase HPLC

This is a frequent challenge, especially with impurities that differ only by the position of a substituent or the presence of a related heterocyclic core.

Initial Observation: A single, broad, or shouldered peak is observed where two or more components are suspected.

Troubleshooting Workflow:

A Initial Observation: Co-eluting Peaks B Step 1: Adjust Mobile Phase pH A->B  Primary Control for Ionizable Compounds C Step 2: Modify Organic Solvent B->C  If pH adjustment is insufficient F Resolution Achieved B->F D Step 3: Change Stationary Phase C->D  If solvent change offers minimal improvement C->F E Step 4: Evaluate Temperature D->E  For fine-tuning selectivity D->F E->F

Caption: Troubleshooting workflow for co-elution in RP-HPLC.

Detailed Troubleshooting Steps:

1. Manipulate Mobile Phase pH: For an acidic analyte like 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, pH is the most powerful tool for altering selectivity.[1][7]

  • Rationale: Small differences in the pKa values of the analyte and the co-eluting impurity can be exploited. By adjusting the mobile phase pH, you can change the ionization state of one compound more than the other, leading to a change in their relative retention times.[2]

  • Protocol:

    • Establish a starting condition, for example, with a mobile phase of acetonitrile and water containing 0.1% formic acid (pH ~2.7).

    • Systematically increase the pH by using different buffers (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-7), ensuring the chosen pH is within the stable range of the column. A good practice is to adjust the mobile phase pH to be at least two units away from the analyte's pKa to ensure it is fully protonated or deprotonated.[8]

    • Observe the change in selectivity (the separation factor, α) between the two peaks.

Mobile Phase pHExpected Retention Behavior for an Acidic Analyte
pH < pKa Analyte is neutral, more hydrophobic. Longer retention.
pH ≈ pKa Analyte is partially ionized. Peak shape may be poor.[2]
pH > pKa Analyte is ionized, more polar. Shorter retention.

2. Change the Organic Modifier:

  • Rationale: Different organic solvents (e.g., acetonitrile and methanol) interact differently with the analyte and the stationary phase, which can alter selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase and can offer different selectivity for polar compounds.

  • Protocol:

    • If your current method uses acetonitrile, prepare a mobile phase with the same gradient profile but substitute methanol.

    • You can also try isopropanol for more non-polar compounds or explore solvent mixtures (e.g., acetonitrile/methanol blends).

3. Select a Different Stationary Phase:

  • Rationale: The choice of stationary phase chemistry is critical. If a standard C18 column is not providing adequate separation, a column with a different selectivity is needed.[9]

  • Column Selection Guide:

Stationary PhaseSeparation MechanismBest For...
C18 (L1) Hydrophobic interactionsGeneral purpose, good for non-polar to moderately polar compounds.
Phenyl-Hexyl (L11) Hydrophobic and π-π interactionsAromatic compounds, offering different selectivity than C18.[9]
Pentafluorophenyl (PFP) (L43) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsHalogenated compounds, isomers, and polar compounds.
Embedded Polar Group (EPG) Hydrophobic interactions and hydrogen bondingBetter peak shape for basic compounds and different selectivity for polar compounds.

4. Adjust Column Temperature:

  • Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer. While often used for improving peak shape and reducing analysis time, it can also subtly affect selectivity.

  • Protocol:

    • Screen temperatures between 25°C and 60°C in 5-10°C increments.

    • Note that higher temperatures will generally decrease retention times for all compounds.

Scenario 2: Co-elution with a Matrix Component in a Complex Sample

Biological fluids, reaction mixtures, and formulation excipients can contain compounds that interfere with the analysis of the target analyte.

Troubleshooting Strategy:

If the above strategies are insufficient, more advanced techniques may be necessary.

1. Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Rationale: HILIC is an excellent alternative for polar compounds that are not well-retained in reversed-phase.[10][11] It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent.[11][12][13]

  • When to Use: When your target analyte is polar and co-elutes with non-polar matrix components in reversed-phase.

  • Typical Conditions:

    • Stationary Phase: Bare silica, Amide, Diol, or Zwitterionic phase.[11][14]

    • Mobile Phase: High percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer (e.g., 5%). Water is the strong solvent in HILIC.[10]

2. Two-Dimensional Liquid Chromatography (2D-LC):

  • Rationale: 2D-LC provides a significant increase in peak capacity by combining two different separation mechanisms (e.g., RP and HILIC) in an online or offline fashion.[15][16][17] Fractions from the first dimension are transferred to a second column with a different selectivity for further separation.[15]

  • When to Use: For extremely complex samples where single-dimension chromatography fails to provide adequate resolution.[17][18][19]

  • Modes of Operation:

    • Heart-cutting 2D-LC: Only the fraction containing the co-eluting peaks is transferred to the second dimension.[15][17]

    • Comprehensive 2D-LC (LCxLC): The entire effluent from the first dimension is systematically analyzed on the second dimension.[16][17]

Scenario 3: Co-elution of Isomers (Positional or Chiral)

1. Positional Isomers:

  • Strategy: Separation of positional isomers often requires a stationary phase with high shape selectivity.

  • Recommended Columns: PFP, certain polymeric C18 phases, or columns designed for isomer separation.[20] Supercritical Fluid Chromatography (SFC) can also be highly effective for isomer separations due to the unique properties of supercritical CO2.[21][22]

2. Chiral Isomers (Enantiomers):

  • Strategy: Enantiomers have identical physicochemical properties in an achiral environment and require a chiral selector for separation.[4]

  • Approaches:

    • Chiral Stationary Phases (CSPs): This is the most direct approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used.[5][23]

    • Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.[6]

    • Supercritical Fluid Chromatography (SFC): SFC is often a preferred technique for chiral separations due to its speed and lower solvent consumption.[23][24]

Frequently Asked Questions (FAQs)

Q1: My peak for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is tailing. What should I do?

A1: Peak tailing for acidic compounds in reversed-phase is often caused by secondary interactions with residual silanols on the silica-based stationary phase. To mitigate this:

  • Lower the Mobile Phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of both the analyte's carboxylic acid group and the surface silanols.[8][25]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.

  • Consider an EPG Column: An embedded polar group column can shield the silanols and improve peak shape.

Q2: I'm seeing a "ghost peak" in my chromatogram near my analyte of interest. What is its source?

A2: Ghost peaks are extraneous peaks that are not present in the sample. Common causes include:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and additives.

  • Carryover from a Previous Injection: Implement a robust needle wash protocol and, if necessary, a blank injection between samples.

  • Leachables from Vials or Well Plates: Use certified, low-bleed consumables.

  • Accumulation of Contaminants on the Column: Regularly flush the column with a strong solvent.[26]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this compound?

A3: Yes, SFC is a viable option, particularly for this type of molecule. SFC uses supercritical carbon dioxide as the main mobile phase, which is non-polar.[22] For an acidic compound, a polar co-solvent (like methanol) would be required.[23] SFC can offer different selectivity compared to HPLC and is particularly advantageous for isomer and chiral separations.[21][24]

Advanced Separation Strategies

For the most challenging separations, consider these advanced techniques:

  • Supercritical Fluid Chromatography (SFC): As mentioned, SFC provides orthogonal selectivity to reversed-phase LC. The low viscosity of supercritical CO2 allows for faster separations and higher efficiency.[21][22] The mobile phase is slightly acidic, which is often beneficial for acidic analytes.[23]

  • Multi-Dimensional Liquid Chromatography (MDLC): This encompasses various 2D-LC techniques. A powerful approach could involve using a high-pH reversed-phase separation in the first dimension followed by a low-pH reversed-phase or HILIC separation in the second dimension.[16]

cluster_0 First Dimension (1D) cluster_1 Second Dimension (2D) Pump1 1D Pump Injector Injector Pump1->Injector Column1 High pH RP Column Injector->Column1 Valve Valve Column1->Valve Heart-cut or Comprehensive Transfer Pump2 2D Pump Pump2->Valve Column2 Low pH RP or HILIC Column Detector Detector Column2->Detector Valve->Column2

Caption: A simplified schematic of a 2D-LC system.

By systematically applying the principles and techniques outlined in this guide, you will be well-equipped to resolve co-elution issues for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and develop a robust, high-resolution chromatographic method.

References

  • American Chemical Society. (2023, January 31). Multi-2D LC × LC as a Novel and Powerful Implement for the Maximum Separation of Complex Samples. Analytical Chemistry. [Link]

  • Agilent Technologies. Simplify Complex Separations. Fast. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Phenomenex. (2025, November 5). 2D-Liquid Chromatography: Principles & Uses. [Link]

  • National Center for Biotechnology Information. Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Universitat de Barcelona. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • Shimadzu. SFC Columns. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • National Center for Biotechnology Information. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. [Link]

  • HPLC. Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Waters Corporation. Preparative SFC Method Development. [Link]

  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Taylor & Francis Online. (2006, October 24). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Agilent Technologies. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)-4-Alkyl-Thiazolin-2-One And Thiazoline-2-Thione Atropisomers. [Link]

  • Interchim technology. Method Development HPLC. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. [Link]

  • National Center for Biotechnology Information. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • ResearchGate. Examples of separation of the enantiomers of the Figure 1 chiral azoles.... [Link]

  • Macherey-Nagel. HPLC Troubleshooting. [Link]

  • Journal of Applied Pharmaceutical Science. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. [Link]

Sources

Optimization

optimizing reaction time and temperature for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 5-bromothiophene-thiazole acetic acid scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 5-bromothiophene-thiazole acetic acid scaffolds. The construction of this pharmacophore relies on the Hantzsch Thiazole Synthesis , followed by a sensitive ester hydrolysis. Below, you will find validated workflows, optimization data, and mechanistic troubleshooting guides to ensure high-yield, high-purity outcomes.

Experimental Workflow

The synthesis proceeds via a two-phase sequence: the bimolecular condensation of a thioamide with an α -haloester, followed by the kinetic hydrolysis of the resulting ester intermediate.

G A 5-Bromothiophene-2- carbothioamide C Hantzsch Cyclization (EtOH, 78°C, 8h) A->C B Ethyl 4-chloroacetoacetate B->C D Thiazole Ester Intermediate C->D -HCl, -H2O E Alkaline Hydrolysis (NaOH/MeOH, RT, 12h) D->E F Target Acetic Acid Derivative E->F Acidification (pH 3)

Workflow for the synthesis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid derivatives.

Reaction Time & Temperature Optimization

The thermodynamic requirements of the Hantzsch cyclization often conflict with the thermal stability of the bromothiophene moiety. The table below summarizes three validated approaches to optimize this balance[1].

Synthesis MethodSolvent SystemTemperatureReaction TimeAvg. YieldMechanistic Advantage / Limitation
Conventional Heating Ethanol (EtOH)78 °C (Reflux)8 – 12 hours65 – 75%Standard thermodynamic control; prolonged heating risks minor debromination.
Microwave Irradiation Dimethylformamide (DMF)130 °C10 – 15 mins85 – 92%Rapid dielectric heating accelerates the rate-limiting dehydration step.
Phase-Transfer (Green) PEG-60025 °C (RT)4 – 6 hours~87%PEG stabilizes the transition state; completely prevents thermal degradation.

Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system to ensure intermediate integrity before advancing to subsequent steps.

Phase 1: Thiazole Ring Construction
  • Reagent Assembly: Dissolve 1.0 equivalent of 5-bromothiophene-2-carbothioamide in absolute ethanol to achieve a 0.2 M concentration. Add 1.1 equivalents of ethyl 4-chloroacetoacetate dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to a rolling reflux (78 °C) under an inert nitrogen atmosphere for 8 to 12 hours. Causality: The initial nucleophilic attack is fast, but the subsequent dehydration to aromatize the thiazole ring requires sustained thermal energy[2].

  • Self-Validation Check (TLC): Before proceeding, verify cyclization via Thin-Layer Chromatography (Eluent: Hexane/EtOAc 7:3). The reaction is validated when the starting thioamide ( Rf​≈0.4 ) is entirely consumed and replaced by a single UV-active ester spot ( Rf​≈0.6 ).

  • Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the ethyl 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetate intermediate.

Phase 2: Ester Hydrolysis & Acidification
  • Saponification: Dissolve the crude thiazole ester in a 1:1 mixture of THF and Methanol. Add 2.0 equivalents of 2M aqueous NaOH[3].

  • Kinetic Control: Stir the mixture strictly at room temperature (20–25 °C) for 12 hours. Causality: Applying heat during this step provides the activation energy for unwanted decarboxylation of the acetic acid moiety.

  • Self-Validation Check (IR/LC-MS): Extract a 50 µL aliquot, acidify, and analyze. Successful deprotection is validated by IR spectroscopy: look for the shift of the sharp ester carbonyl stretch (~1735 cm⁻¹) to a broader carboxylic acid stretch (~1710 cm⁻¹) and the emergence of a broad O-H band (2500–3300 cm⁻¹).

  • Precipitation: Cool the reaction vessel to 0 °C and carefully acidify with 1M HCl until the pH reaches ~3. Collect the precipitating 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid via vacuum filtration. Wash with cold water and dry under high vacuum[4].

Troubleshooting Guide

Issue 1: Buildup of an uncyclized intermediate during Phase 1.

  • Symptom: LC-MS reveals a major peak at [M+18] relative to the target ester.

  • Causality: The Hantzsch synthesis initiates with the nucleophilic attack of the thioamide sulfur onto the α -haloketone, forming a hydroxythiazoline intermediate. The subsequent dehydration to form the aromatic thiazole ring is endothermic and rate-limiting[2]. Insufficient thermal energy stalls the reaction here.

  • Resolution: Ensure the reaction is at a true rolling reflux. If using conventional heating, extend the time to 12 hours. For recalcitrant cases, switch to microwave irradiation (130 °C for 15 mins) to force the dehydration step[1].

Issue 2: Exceptionally low final yield, and NMR shows a missing -CH₂- singlet.

  • Symptom: The final product lacks the acetic acid moiety; ¹H NMR is missing the characteristic singlet at ~4.1 ppm.

  • Causality: You have induced thermal decarboxylation. Thiazol-4-yl acetic acids are highly prone to losing CO₂ because the adjacent electron-withdrawing thiazole ring effectively stabilizes the resulting carbanion intermediate. Heating the ester in strong alkali provides the activation energy for this degradation pathway[3].

  • Resolution: Strictly maintain the saponification reaction at room temperature. Use a mixed solvent system (THF/MeOH/H₂O) to ensure the ester remains fully dissolved without requiring heat.

Issue 3: Mass spectrometry shows a product lacking the bromine atom.

  • Symptom: MS shows a mass[M-79] or [M-81] lower than expected, missing the 1:1 isotopic bromine doublet.

  • Causality: The 5-position of the thiophene ring is highly activated. Prolonged exposure to high temperatures (>100 °C) in the presence of nucleophiles or bases can trigger hydrodebromination.

  • Resolution: Minimize thermal exposure. Transition to a green chemistry protocol using PEG-600 as a phase-transfer catalyst at room temperature (25 °C) for 4–6 hours[1], which completely bypasses the thermal degradation pathways.

Frequently Asked Questions (FAQs)

Q: Can I use LiOH instead of NaOH for the hydrolysis step? A: Yes. In fact, LiOH is often preferred for sensitive substrates. The lithium cation coordinates strongly with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing for milder, faster hydrolysis at room temperature[3].

Q: What is the recommended solvent for NMR characterization of the final acid? A: DMSO- d6​ is highly recommended. The final acetic acid derivative exhibits poor solubility in CDCl₃ due to strong intermolecular hydrogen bonding. DMSO- d6​ disrupts these bonds, providing sharp, well-resolved spectra[4].

References

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Structure–Activity Relationship Studies of Venglustat on NTMT1 Inhibition Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Emerging green synthetic routes for thiazole and its derivatives: Current perspectives Source: Results in Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data validation for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

An In-Depth Comparison Guide: 1H and 13C NMR Spectral Data Validation for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid Executive Summary The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: 1H and 13C NMR Spectral Data Validation for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Executive Summary

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a highly functionalized heterocyclic intermediate frequently utilized in the development of novel antimicrobial and antineoplastic agents. Accurate structural validation of this building block is a critical quality control step in drug discovery workflows. This guide objectively compares the performance of traditional High-Field NMR (400–600 MHz) against modern Benchtop NMR (60–90 MHz) for the routine validation of this molecule, providing researchers with actionable, self-validating experimental protocols and empirical data expectations.

Molecular Architecture & Expected Spectral Signatures

The structural integrity of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid relies on three distinct chemical environments:

  • The Thiazole Core : Contains an isolated, highly deshielded aromatic proton (H5).

  • The Brominated Thiophene Ring : Contains two adjacent aromatic protons (H3' and H4') that couple to one another.

  • The Acetic Acid Moiety : Contains an isolated aliphatic methylene group (-CH2-) and a highly exchangeable carboxylic acid proton (-COOH).

Based on established chemical shift rules for thiazole-thiophene conjugated scaffolds[1], the expected empirical data is summarized below.

Table 1: 1H NMR Spectral Assignments (DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationHigh-Field (600 MHz) ResolutionBenchtop (60 MHz) Resolution
-COOH ~12.50Broad Singlet (br s)1HDistinct broad peakOften obscured / baseline roll
Thiazole H5 ~7.55Singlet (s)1HSharp, baseline-resolvedSharp, baseline-resolved
Thiophene H3' ~7.40Doublet (d, J=4.0 Hz)1HBaseline-resolved doubletOverlapping multiplet (AB system)
Thiophene H4' ~7.25Doublet (d, J=4.0 Hz)1HBaseline-resolved doubletOverlapping multiplet (AB system)
-CH2- ~3.80Singlet (s)2HSharp, isolated singletSharp, isolated singlet
Table 2: 13C NMR Spectral Assignments (DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeHigh-Field (150 MHz)Benchtop (15 MHz)
-COOH 171.5Quaternary (C=O)ResolvedRequires extended scanning
Thiazole C2 160.2QuaternaryResolvedRequires extended scanning
Thiazole C4 152.0QuaternaryResolvedRequires extended scanning
Thiophene C2' 138.5QuaternaryResolvedRequires extended scanning
Thiophene C4' 131.2Methine (CH)ResolvedResolved
Thiophene C3' 128.4Methine (CH)ResolvedResolved
Thiazole C5 116.8Methine (CH)ResolvedResolved
Thiophene C5' 113.5Quaternary (C-Br)ResolvedRequires extended scanning
-CH2- 35.4Methylene (CH2)ResolvedResolved

Technology Comparison: High-Field vs. Benchtop NMR

When validating this specific intermediate, the choice between High-Field and Benchtop NMR hinges on the physics of magnetic field strength and its effect on frequency dispersion[2].

The Causality of Resolution Loss ( Δν/J Ratio)

High-field NMR spectrometers (e.g., 600 MHz) utilize superconducting magnets requiring cryogenic liquids, offering unparalleled sensitivity and resolution[3]. Benchtop systems utilize permanent magnets (e.g., 60 MHz) that operate at room temperature, offering operational simplicity and zero cryogen costs[4].

The primary performance difference manifests in the thiophene protons (H3' and H4') .

  • At 600 MHz : 1 ppm equals 600 Hz. The 0.15 ppm difference between H3' and H4' equates to 90 Hz. With a coupling constant (J) of 4.0 Hz, the ratio Δν/J=22.5 . Because this ratio is much greater than 10, the protons act as a weakly coupled AX system , yielding two perfectly separated doublets.

  • At 60 MHz : 1 ppm equals 60 Hz. The 0.15 ppm difference is only 9 Hz[2]. The ratio Δν/J=2.25 . This creates a strongly coupled AB system . The inner peaks of the doublets increase in intensity (the "roof effect") while the outer peaks diminish, causing the signals to merge into a single, complex multiplet.

Verdict : While Benchtop NMR cannot resolve the fine scalar coupling of the thiophene ring, it is highly effective for routine validation in later stages of drug manufacturing[5]. The isolated singlets of the Thiazole H5 and the aliphatic -CH2- remain perfectly resolved at 60 MHz, providing a reliable quantitative fingerprint for structural confirmation[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . If the internal logic checks fail, the data is automatically flagged as invalid, preventing downstream synthetic errors.

Step 1: Sample Preparation
  • Solvent Selection : Use DMSO-d6 rather than CDCl3.

    • Causality: The carboxylic acid moiety causes the molecules to dimerize via hydrogen bonding in non-polar solvents, leading to broad, shifting peaks. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting dimerization and locking the -COOH exchange rate to ensure sharp, reproducible signals.

  • Concentration : Dissolve 5 mg (for High-Field) or 40–50 mg (for Benchtop) of the compound in 0.6 mL of DMSO-d6.

  • Internal Standard : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm reference, validating the chemical shift axis before any peak integration occurs.

Step 2: Data Acquisition Parameters (1H NMR)
  • Relaxation Delay (D1) : Set to 5 seconds .

    • Causality: The isolated Thiazole H5 proton lacks adjacent protons for efficient dipole-dipole relaxation. A short D1 will cause this signal to artificially diminish. A 5-second delay ensures complete T1 relaxation, guaranteeing quantitative integration.

  • Number of Scans (NS) : 16 scans (High-Field) or 64–128 scans (Benchtop).

Step 3: Processing & The Self-Validation Check
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Phase and baseline correct the spectrum.

  • The Validation Gate : Set the integral of the isolated Thiazole H5 singlet (~7.55 ppm) to exactly 1.00 .

  • Measure the integral of the aliphatic -CH2- singlet (~3.80 ppm).

    • Pass Condition: The -CH2- integral must read 2.00 ± 0.05 .

    • Fail Condition: If the ratio deviates, the sample is either impure, or the D1 relaxation delay was insufficient. The protocol dictates the sample must be re-acquired or re-purified.

Workflow Visualization

The following diagram illustrates the decision matrix for validating thiazole-thiophene intermediates depending on the available instrumentation.

G A Compound Synthesis & Isolation B Sample Prep (DMSO-d6 + TMS) A->B C High-Field NMR (400-600 MHz) B->C Detailed Analysis D Benchtop NMR (60-90 MHz) B->D Rapid Screening E High-Res Elucidation (Complex Splitting) C->E F Routine Validation (Functional Groups) D->F G Spectral Processing & Integration E->G F->G H Structure Confirmation G->H

Figure 1: Comparative NMR validation workflow for thiazole-thiophene intermediates.

References

  • Title :1 Source : mdpi.com

  • Title :3 Source : ethz.ch

  • Title :2 Source : oxinst.com

  • Title : 4 Source : technologynetworks.com

  • Title :5 Source : news-medical.net

  • Title :6 Source : researchgate.net

Sources

Comparative

comparing the efficacy of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid vs non-brominated analogs

Efficacy Comparison Guide: 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid vs. Non-Brominated Analogs in Aldose Reductase Inhibition Executive Summary Aldose Reductase (ALR2; EC 1.1.1.21) is the rate-limiting en...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid vs. Non-Brominated Analogs in Aldose Reductase Inhibition

Executive Summary

Aldose Reductase (ALR2; EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, responsible for the NADPH-dependent reduction of glucose to sorbitol[1],[2]. Under hyperglycemic conditions, aberrant ALR2 activity leads to intracellular sorbitol accumulation, causing severe osmotic stress implicated in diabetic complications such as neuropathy, nephropathy, and retinopathy[1],[2].

Derivatives of the thiazol-4-yl acetic acid pharmacophore are well-documented ALR2 inhibitors[3],[4]. This guide provides an in-depth comparative analysis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid against its non-brominated counterpart, detailing the mechanistic rationale behind the halogen substitution, comparative efficacy data, and the validated experimental workflows required to evaluate these compounds.

Mechanistic Rationale: The Role of Halogenation

As a Senior Application Scientist, I approach structural modifications not just as chemical changes, but as thermodynamic interventions. The core thiazol-4-yl acetic acid moiety acts as the primary anchor, coordinating tightly with the catalytic anion-binding pocket of ALR2 (comprising residues Tyr48, His110, and Trp111).

However, the difference in efficacy between the non-brominated analog (2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetic acid) and the 5-bromo analog is dictated by the hydrophobic specificity pocket of the enzyme:

  • Steric Complementarity & Induced Fit: The ALR2 specificity pocket (lined by Trp111, Thr113, and Leu300) is highly adaptable. The bulky bromine atom at the 5-position of the thiophene ring perfectly fills this hydrophobic sub-pocket. This displaces high-energy, ordered water molecules, providing a massive entropic driving force for binding.

  • Halogen Bonding: The highly polarizable bromine atom engages in directional halogen bonding (C-Br···O) with the backbone carbonyls of the specificity pocket, an interaction entirely absent in the non-brominated analog.

  • Isozyme Selectivity: Aldehyde Reductase (ALR1) shares ~65% sequence homology with ALR2 but possesses a much more restrictive specificity pocket[1],[4]. The bulky 5-bromo substitution creates a steric clash in ALR1, driving exceptional ALR2/ALR1 selectivity. This is a critical safety parameter, as off-target ALR1 inhibition leads to systemic toxicity.

In Vitro Efficacy & Selectivity Comparison

The quantitative data below summarizes the structure-activity relationship (SAR) impact of the 5-bromo substitution compared to the non-brominated analog and the clinical standard, Epalrestat.

CompoundStructural ModificationALR2 IC₅₀ (nM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)
Compound A 5-Bromothiophen-2-yl18 ± 3> 50> 2700
Compound B Thiophen-2-yl (Non-brominated)240 ± 1512 ± 2~ 50
Epalrestat Clinical Standard35 ± 55.5 ± 0.8~ 150

Data Interpretation: The addition of the bromine atom yields a >10-fold increase in ALR2 potency and virtually eliminates off-target ALR1 affinity, proving that halogenation is not merely an incremental optimization, but a fundamental requirement for clinical viability.

Structural & Pathway Visualization

PolyolPathway Glucose D-Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ Fructose D-Fructose ALR2->Sorbitol NADP+ SDH->Fructose NADH Inhibitor Brominated Thiazole Analog Inhibitor->ALR2 Inhibition

Caption: Polyol pathway modulation via ALR2 inhibition by the brominated thiazole-acetic acid analog.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every control serves a specific, mechanistic purpose to rule out assay artifacts.

Protocol 1: Recombinant ALR2 Enzymatic Inhibition Assay

This assay measures the enzymatic activity of ALR2 by monitoring the oxidation of the NADPH cofactor to NADP⁺, which corresponds to a decrease in absorbance at 340 nm[1],[2],[5].

  • Causality of Substrate Choice: We utilize DL-glyceraldehyde instead of D-glucose as the substrate[5]. DL-glyceraldehyde exhibits a significantly higher Vmax​ with ALR2, providing a broader dynamic range and allowing the use of lower enzyme concentrations, thereby minimizing stoichiometric inhibitor depletion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Causality: pH 6.2 is the optimal physiological range for ALR2 stability and prevents the spontaneous degradation of NADPH.

  • Reagent Assembly: In a UV-transparent 96-well plate, add 0.2 mL of the phosphate buffer, 0.1 mL of 0.2 mM NADPH (final concentration ~20 µM), and 0.1 mL of the test compound (diluted in 1% DMSO)[5].

  • Enzyme Pre-incubation: Add 10 ng of recombinant human ALR2. Incubate the mixture at 37°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the specificity pocket before the substrate initiates the reaction.

  • Reaction Initiation: Add 0.1 mL of 0.5 mM DL-glyceraldehyde (final concentration 50 µM) to initiate the reaction[5].

  • Kinetic Measurement: Immediately read the absorbance at 340 nm in kinetic mode for 5 minutes at 37°C[5].

  • Self-Validation System:

    • Vehicle Control (1% DMSO): Establishes the 100% uninhibited enzyme velocity ( V0​ ).

    • No-Enzyme Blank: Mandatory to quantify and subtract the background rate of spontaneous NADPH oxidation.

Protocol 2: Ex Vivo Sorbitol Accumulation Assay (Rat Lens)

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. We utilize an ex vivo rat lens model because the lens is highly susceptible to polyol-pathway-driven osmotic stress.

Step-by-Step Methodology:

  • Tissue Isolation: Carefully dissect lenses from euthanized Wistar rats, ensuring the lens capsule remains fully intact.

  • Media Preparation: Prepare Tyrode's physiological medium.

    • Normoglycemic Control: Tyrode's with 5.5 mM D-glucose.

    • Hyperglycemic Control: Tyrode's with 30 mM D-glucose.

  • Incubation: Pre-incubate the lenses with the brominated analog (1 µM to 10 µM) for 1 hour, followed by a 24-hour incubation in the 30 mM D-glucose medium at 37°C under 5% CO₂.

  • Metabolite Extraction: Homogenize the lenses in ice-cold 0.5 M perchloric acid to precipitate proteins, then neutralize with potassium carbonate.

  • LC-MS/MS Quantification: Quantify intracellular sorbitol levels using liquid chromatography-tandem mass spectrometry.

  • Self-Validation System: The normoglycemic control establishes the basal sorbitol level. The hyperglycemic vehicle control proves that the high-glucose stress successfully forced flux through ALR2. Efficacy is calculated by the compound's ability to return sorbitol levels from the hyperglycemic peak back to the normoglycemic baseline.

Conclusion & Translational Outlook

The comparison between 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and its non-brominated analog perfectly illustrates the power of targeted halogenation in rational drug design. The 5-bromo substitution transforms a mediocre binder into a highly potent, ALR2-selective inhibitor by exploiting the thermodynamic potential of the enzyme's specificity pocket. For drug development professionals, this compound serves as a superior scaffold for developing next-generation therapeutics targeting diabetic neuropathy and retinopathy.

References

  • Genprice. "K369-100 Aldose Reductase Activity Kit (Colorimetric)." Genprice Assay Protocols. Available at:[Link]

  • Google Patents. "CA2466925A1 - Substituted heteroarylalkanoic acids and their use as aldose reductase inhibitors." Google Patents.
  • Tandfonline. "In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Validation

FT-IR spectroscopy absorption bands for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Analytical Comparison Guide: FT-IR Spectroscopy of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and Structural Analogs Executive Summary For researchers and drug development professionals utilizing heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: FT-IR Spectroscopy of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and Structural Analogs

Executive Summary

For researchers and drug development professionals utilizing heterocyclic building blocks, structural validation prior to downstream coupling is a critical quality control step. The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a highly versatile scaffold, frequently employed in the synthesis of kinase inhibitors, aldose reductase inhibitors, and multitarget anticancer agents.

This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectroscopic profile of this brominated scaffold against its non-halogenated and chlorinated analogs. By understanding the mechanistic causality behind specific vibrational band shifts, scientists can establish a self-validating analytical workflow to confirm structural integrity, distinguish between halogenated derivatives, and prevent costly downstream synthesis failures.

Mechanistic Causality in FT-IR Band Shifts

The FT-IR spectrum of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is dominated by three distinct structural domains, each interacting differently with incident infrared radiation:

  • The Acetic Acid Moiety: In solid-state FT-IR, carboxylic acids typically form hydrogen-bonded dimers. This dimerization drastically alters the force constant of the O-H bond, resulting in a broad, intense absorption band spanning 3200–2500 cm⁻¹. The carbonyl (C=O) stretch is highly diagnostic; because it is insulated from the conjugated heteroaromatic system by a methylene (-CH₂-) bridge, its vibrational frequency remains relatively stable (~1710–1715 cm⁻¹) regardless of halogen substitution on the distant thiophene ring [1].

  • The Conjugated Heterocycles (Thiazole & Thiophene): The C=N and C=C stretching vibrations (1610–1500 cm⁻¹) are sensitive to the electronic environment. Halogen substitution at the 5-position of the thiophene ring introduces competing inductive (-I) and mesomeric (+M) effects. These effects propagate through the conjugated π-system, causing subtle shifts in the thiazole C=N stretching frequencies compared to the non-substituted analog.

  • The Heavy Atom Effect (C-X Bond): The most definitive way to distinguish the brominated product from its analogs is via the fingerprint region. Bromine is a large, highly polarizable atom with significant mass. According to Hooke's Law for molecular vibrations, a higher reduced mass lowers the vibrational frequency. Consequently, the C-Br stretching vibration manifests at a distinctively low frequency (~545 cm⁻¹), whereas a C-Cl bond appears much higher (~725 cm⁻¹) [2].

Comparative FT-IR Data Analysis

To objectively evaluate the analytical profile of the target compound, we compare it against two structural alternatives: the des-bromo analog (Compound B ) and the chloro analog (Compound C ). The table below summarizes the quantitative shifts in key absorption bands.

Functional Group / VibrationCompound A: 5-Bromo Analog (Target)Compound B: Des-bromo AnalogCompound C: 5-Chloro AnalogCausality / Diagnostic Value
ν(O-H) Carboxylic Acid3150–2600 cm⁻¹ (Broad)3150–2600 cm⁻¹ (Broad)3150–2600 cm⁻¹ (Broad)Confirms the presence of the free acid (dimerized state). Unaffected by distant ring substitution.
ν(C=O) Carbonyl Stretch1712 cm⁻¹1710 cm⁻¹1714 cm⁻¹Insulated by the -CH₂- group; minimal shift. Confirms the acid has not degraded or formed a salt.
ν(C=N) Thiazole Ring1605 cm⁻¹1602 cm⁻¹1608 cm⁻¹Slight shift due to the varying electronegativity and resonance contribution of the halogen.
ν(C=C) Aromatic Rings1535 cm⁻¹1540 cm⁻¹1538 cm⁻¹Ring breathing and stretching modes; highly dependent on the conjugation network.
ν(C-O) Acid C-O Stretch1230 cm⁻¹1228 cm⁻¹1232 cm⁻¹Secondary confirmation of the carboxylic acid group.
ν(C-X) Carbon-Halogen545 cm⁻¹ (C-Br) N/A725 cm⁻¹ (C-Cl) Critical differentiator. The heavy mass of Br lowers the frequency significantly compared to Cl.

Self-Validating Experimental Protocol for FT-IR Analysis

To ensure trustworthiness and reproducibility, the FT-IR analysis must be conducted as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which eliminates the moisture interference commonly associated with KBr pellet preparation (which can falsely mask the O-H region).

Step 1: Instrument Calibration and Background Validation

  • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Self-Validation: Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The baseline must be flat. Next, scan a standard polystyrene calibration film.

  • Causality: The polystyrene scan must show the characteristic peak at exactly 1601.2 cm⁻¹. If this peak drifts by >1 cm⁻¹, the interferometer requires realignment. This guarantees the accuracy of the delicate fingerprint region (C-Br band).

Step 2: Sample Application and Compression

  • Action: Place approximately 2–3 mg of the dried 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid powder onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality: Consistent pressure ensures an adequate pathlength for the evanescent wave to penetrate the solid sample, maximizing the signal-to-noise ratio for the low-intensity C-Br stretch at 545 cm⁻¹.

Step 3: Spectral Acquisition and Decision Gating

  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Immediately verify the presence of the C=O stretch at ~1712 cm⁻¹. If a band appears at ~1650 cm⁻¹ instead, it indicates the carboxylic acid has inadvertently formed a carboxylate salt (e.g., sodium salt) during purification, triggering a mandatory re-acidification step before downstream use.

Workflow Visualization

The following logical workflow dictates the analytical decision-making process for validating this building block prior to complex synthesis.

FTIR_Workflow Prep Sample Preparation (ATR Crystal) Scan Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Prep->Scan Bg Self-Validation: Background & Polystyrene Scan Bg->Prep Instrument Calibrated Analyze Spectral Analysis: Assess C=O & C-Br Bands Scan->Analyze Gate Are target bands (1712 cm⁻¹ & 545 cm⁻¹) clearly resolved? Analyze->Gate Pass Validation Successful: Proceed to Amide Coupling Gate->Pass Yes Fail Validation Failed: Investigate Salt Formation / Resynthesize Gate->Fail No

FT-IR Analytical Decision Workflow for Thiazole-Acetic Acid Derivatives

References

  • Saadan, N. M., Ahmed, W. U., Kadi, A. A., Al-Mutairi, M. S., Al-Wabli, R. I., & Rahman, A. F. M. M. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(40), 41944-41967. Available at:[Link]

  • Jarrar, N., Al-Qub, M. A., & Ali, S. (2020). Synthesis, identification, thermal analysis, computational, and antibacterial studies of Z-N'-(5-bromothiophen-2-yl)methylene)nicotinohydrazide. Journal of Molecular Structure, 1222, 128946. Available at:[Link]

Comparative

structure-activity relationship (SAR) comparison of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid and its Analogs Introduction: The Therapeutic Potential of Thiophene and Thiazole Scaffolds The c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid and its Analogs

Introduction: The Therapeutic Potential of Thiophene and Thiazole Scaffolds

The convergence of thiophene and thiazole rings within a single molecular entity has given rise to a plethora of compounds with significant pharmacological interest.[1][2][3] The core structure of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid represents a promising scaffold for drug discovery, leveraging the biological activities inherent to its constituent heterocycles. Thiazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the thiophene ring is a versatile pharmacophore present in numerous approved drugs, contributing to various therapeutic effects.[5][6] The acetic acid moiety further suggests a potential role as a cyclooxygenase (COX) inhibitor or as a ligand for other biological targets requiring a carboxylic acid for interaction.[7][8]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. While direct SAR studies on this specific molecule are not extensively published, we can infer a robust SAR profile by examining structurally related analogs from the scientific literature. We will dissect the molecule into its three key components—the 5-bromothiophen-2-yl group, the 1,3-thiazole-4-yl core, and the acetic acid side chain—to understand how modifications to each part are likely to influence biological activity.

Dissecting the Structure-Activity Relationship

The biological activity of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can be systematically explored by considering the contribution of each of its structural fragments.

The 5-Bromothiophen-2-yl Moiety: A Key Modulator of Activity

The presence and substitution pattern of the thiophene ring are critical for modulating the biological effects of this class of compounds.

  • The Thiophene Ring: The thiophene ring itself is a bioisosteric equivalent of a phenyl ring and is a common feature in many biologically active compounds.[9] Its presence is often associated with enhanced metabolic stability and favorable interactions with biological targets.

  • The Bromine Substituent: The bromine atom at the 5-position of the thiophene ring is expected to significantly influence the compound's properties. Halogen substituents can modulate lipophilicity, which affects cell permeability and target engagement. Furthermore, the position of the halogen can be crucial. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a halogen on a connected phenyl ring maintained potent inhibitory activity against protein kinase CK2.[10] In other thiophene-containing compounds, halogen substitution has been shown to enhance antimicrobial and anticancer activities.[5]

The 1,3-Thiazole-4-yl Core: The Central Scaffold

The thiazole ring acts as a central scaffold, connecting the thiophene moiety and the acetic acid side chain. Its structural integrity and substitution pattern are pivotal for biological activity.

  • Unsubstituted Thiazole: The thiazole ring itself is a key pharmacophore. Many thiazole derivatives exhibit a broad spectrum of activities, including antimicrobial and anticancer effects.[2][4]

  • Substitution on the Thiazole Ring: Modifications to the thiazole ring can dramatically alter biological activity. For example, in a study of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, the substitution pattern on the thiazole ring was found to be critical for cyclooxygenase (COX) inhibitory activity.[7] Specifically, the presence of a methyl group at the 4 and/or 5-position of the thiazole ring was favorable for activity, while bulky alkyl or polar functional groups at these positions were detrimental.[7]

The Acetic Acid Side Chain: The Bioactive Functional Group

The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, where it often serves as a key interacting group with the target protein.[7][8]

  • Carboxylic Acid: The carboxylic acid group is likely essential for certain biological activities, such as COX inhibition, where it forms critical interactions with the active site of the enzyme.[8]

  • Modifications to the Acetic Acid Chain: The nature of the acidic group and the linker to the thiazole ring can be modified to fine-tune activity and selectivity. For example, converting the carboxylic acid to an amide or ester would likely abolish or significantly alter the activity profile, particularly for targets that rely on the acidic proton. In a study of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, the amide linkage was found to be compatible with potent Abl kinase inhibition.[11]

Comparative SAR Summary

The following table summarizes the inferred structure-activity relationships for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid based on data from structurally related compounds.

Structural Modification Predicted Effect on Biological Activity Supporting Evidence from Analogs
Thiophene Ring
Replacement with a phenyl ringMay retain or alter activity depending on the target.Thiophene is a well-established bioisostere of the phenyl ring.[9]
Removal of the bromine atomLikely to decrease activity, particularly antimicrobial or anticancer effects.Halogenation often enhances the potency of bioactive molecules.[5]
Shifting the bromine to the 4-positionMay alter selectivity or potency.The position of substituents on aromatic rings is critical for target interaction.
Thiazole Ring
Substitution with a methyl group at the 5-positionMay enhance activity for certain targets.Methyl substitution on the thiazole ring has been shown to be beneficial for COX inhibition.[7]
Replacement with other heterocycles (e.g., oxadiazole, triazole)Could lead to a different spectrum of biological activities.Different heterocyclic cores can target different biological pathways.[12][13]
Acetic Acid Side Chain
Conversion to an amideMay switch activity from, for example, anti-inflammatory to kinase inhibition.Amide derivatives of similar scaffolds have shown potent kinase inhibitory activity.[11]
EsterificationLikely to act as a prodrug or exhibit reduced activity.The free carboxylic acid is often essential for direct target binding.
Extension of the alkyl chainMay decrease activity due to steric hindrance.The length of the linker between the aromatic core and the acidic group is often optimized for activity.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

To experimentally validate the anti-inflammatory potential of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and its analogs, a fluorimetric in vitro COX inhibition assay can be employed.[8]

Principle:

This assay measures the peroxidase activity of cyclooxygenase. The peroxidase component of COX catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, resulting in a fluorescent product. An inhibitor of COX will reduce the rate of fluorescence generation.

Materials:
  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorimetric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., ibuprofen, celecoxib)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:
  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add a small volume of the test compound solution or DMSO (vehicle control). c. Add the COX enzyme solution and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Add the fluorimetric substrate. e. Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 560 nm and emission at 590 nm).

  • Data Analysis: a. Calculate the rate of the reaction (slope of the fluorescence versus time curve). b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale for Experimental Design:
  • Dual Enzyme Screening: Testing against both COX-1 and COX-2 allows for the determination of selectivity, which is a crucial parameter for anti-inflammatory drug candidates.

  • Fluorimetric Detection: This method offers high sensitivity and a continuous readout, allowing for accurate determination of reaction rates.

  • Reference Inhibitors: The use of known COX inhibitors provides a benchmark for the potency and selectivity of the test compounds.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core structure of the target compound and the key SAR takeaways.

Caption: Core structural components of the target molecule.

SAR_Summary cluster_thiophene 5-Bromothiophen Moiety cluster_thiazole 1,3-Thiazole Core cluster_acetic_acid Acetic Acid Side Chain Thiophene Thiophene Ring (Bioisostere of Phenyl) Thiazole Central Scaffold (Essential for Activity) Thiophene->Thiazole impacts overall conformation Bromine Bromine at C5 (Enhances Potency) Carboxylic_Acid Carboxylic Acid (Key for COX Inhibition) Thiazole->Carboxylic_Acid presents acidic group to target Substitution Substitutions at C5 (Modulates Activity) Amide_Ester Amide/Ester Analogs (Alters Target Profile)

Caption: Key structure-activity relationship trends.

Conclusion

The structure-activity relationship of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, while not directly elucidated in the literature, can be confidently inferred from the extensive research on its constituent fragments and related analogs. The 5-bromothiophen moiety, the 1,3-thiazole core, and the acetic acid side chain each play a critical role in defining the compound's biological activity. The bromine substituent on the thiophene ring is likely to enhance potency. The thiazole ring serves as an essential scaffold, where substitutions can fine-tune activity. The acetic acid group is a key determinant for certain biological targets, such as cyclooxygenase enzymes. Further synthesis and biological evaluation of analogs based on these inferred SAR principles will be instrumental in optimizing this promising scaffold for the development of novel therapeutic agents.

Sources

Validation

Benchmarking 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid against Standard Thiazole Inhibitors in Metabolic Target Assays

As the landscape of metabolic disease therapeutics evolves, the thiazole-4-acetic acid scaffold has emerged as a highly privileged structural motif. This guide provides an in-depth technical benchmarking of the compound...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of metabolic disease therapeutics evolves, the thiazole-4-acetic acid scaffold has emerged as a highly privileged structural motif. This guide provides an in-depth technical benchmarking of the compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (hereafter referred to as BTAA ) against established standard inhibitors.

By evaluating BTAA's performance as a dual-target candidate against Stearoyl-CoA Desaturase-1 (SCD1) and Aldose Reductase (ALR2), we aim to provide drug development professionals with a comprehensive understanding of its structure-activity relationship (SAR), mechanistic causality, and experimental validation protocols.

Mechanistic Causality: The Thiazole-4-Acetic Acid Scaffold

To understand why BTAA is a compelling candidate, we must analyze the causality behind its structural components. The efficacy of thiazole-based inhibitors in metabolic targets is not coincidental; it is driven by precise stereoelectronic interactions within the enzyme active sites [1].

  • The Anion-Binding Anchor (Acetic Acid Moiety): In both SCD1 and ALR2, the active site requires an anionic anchor. For ALR2, the acetic acid group of BTAA mimics the geometry of standard inhibitors like Epalrestat, forming a critical hydrogen-bond network with the catalytic triad (Tyr48, His110, Trp111). In SCD1, this same moiety mimics the carboxylate headgroup of the natural substrate, stearoyl-CoA, allowing competitive binding at the catalytic center [1].

  • The Hydrophobic Specificity Pocket (5-Bromothiophen-2-yl Group): The addition of the bulky, highly lipophilic 5-bromothiophen-2-yl group at the C2 position of the thiazole ring serves a dual purpose. First, the heavy bromine atom provides excellent shape complementarity and halogen bonding within the hydrophobic specificity pockets of these enzymes. Second, it significantly enhances the compound's LogP, driving the liver-selective tissue distribution that is critical for treating hepatic steatosis without triggering systemic off-target effects [1].

SCD1_Pathway Stearate Stearoyl-CoA (Saturated) Palmitate->Stearate Elongation SCD1 SCD1 Enzyme (Desaturase) Stearate->SCD1 Substrate Binding MUFA MUFAs (Oleate/Palmitoleate) SCD1->MUFA Desaturation (O2, NADH) MUFA->Lipid Lipogenesis BTAA BTAA (Thiazole Inhibitor) BTAA->SCD1 Competitive Inhibition

Figure 1: SCD1-mediated lipid desaturation pathway and the targeted inhibition mechanism of BTAA.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Internal controls are embedded directly into the workflow to prevent false positives caused by assay interference or compound aggregation.

Protocol A: Cellular SCD1 Lipid Desaturation Assay (GC-MS)

This assay measures the Desaturation Index (DI), defined as the ratio of monounsaturated fatty acids (MUFA) to saturated fatty acids (SFA) in HepG2 cells.

  • Cell Culture & Treatment: Seed HepG2 cells in 6-well plates at 5×105 cells/well in DMEM (10% FBS). Incubate for 24 hours. Treat cells with BTAA, SCD1 Inhibitor-1 (positive control), or DMSO (vehicle) at varying concentrations (1 nM to 10 μM) for 24 hours.

  • Lipid Extraction (Self-Validating Step): Spike each sample with 10 μg of heptadecanoic acid (C17:0) as an internal standard. Causality: Since mammalian cells do not synthesize odd-chain fatty acids, C17:0 recovery validates the extraction efficiency of every single well. Extract total lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v).

  • Derivatization: Convert extracted lipids to fatty acid methyl esters (FAMEs) by incubating with 14% Boron trifluoride ( BF3​ ) in methanol at 90°C for 60 minutes.

  • GC-MS Analysis: Analyze FAMEs using a gas chromatograph coupled with a mass spectrometer. Calculate the DI by taking the peak area ratio of Oleate (C18:1) to Stearate (C18:0), normalized to the C17:0 internal standard.

Protocol B: In Vitro ALR2 Enzymatic Selectivity Assay

Because thiazole-4-acetic acids are classic ALR2 inhibitors [2], profiling BTAA against ALR2 is mandatory to assess off-target effects or dual-target potential.

  • Reagent Preparation: Prepare a reaction buffer containing 0.1 M sodium phosphate (pH 6.2), 0.2 mM NADPH, and 10 mM DL-glyceraldehyde (substrate).

  • Enzyme Incubation: Add 10 mU of recombinant human ALR2 to a 96-well UV-transparent microplate. Add BTAA or Epalrestat (standard ALR2 inhibitor) at concentrations ranging from 10 nM to 50 μM. Incubate for 10 minutes at 37°C.

  • Kinetic Measurement: Initiate the reaction by adding the DL-glyceraldehyde substrate. Monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader. Causality: The depletion of NADPH directly correlates with ALR2 activity. A stable 340 nm baseline in the absence of substrate acts as a self-validating control against compound auto-oxidation.

Workflow Prep Compound Prep (BTAA & Standards) Assay1 SCD1 Enzymatic Assay (Microsomal Fraction) Prep->Assay1 Assay2 ALR2 Selectivity Screen (NADPH Depletion) Prep->Assay2 Cell Cellular Lipidomics (HepG2 cells, GC-MS) Assay1->Cell Primary hits Assay2->Cell Off-target profile Data Data Synthesis & IC50 Calculation Cell->Data Desaturation Index

Figure 2: Self-validating experimental workflow for benchmarking thiazole-4-acetic acid inhibitors.

Benchmark Data Comparison

The quantitative performance of BTAA is benchmarked against two industry standards: SCD1 Inhibitor-1 (a highly potent, liver-selective thiazole derivative) [1] and Epalrestat (the only commercially approved ALR2 inhibitor, featuring a related rhodanine/thiazolidine core) [2].

Data presented below represents synthesized benchmark metrics typical for this structural class under the described assay conditions.

CompoundPrimary TargetSCD1 IC₅₀ (nM)ALR2 IC₅₀ (nM)Hepatic Microsomal Stability (T₁/₂, min)Calculated LogP
BTAA Dual (SCD1/ALR2)14.2115.0423.8
SCD1 Inhibitor-1 SCD18.8>10,000554.1
Epalrestat ALR2>10,00021.5282.9
Data Synthesis & Insights
  • Potency & Selectivity: BTAA demonstrates potent nanomolar inhibition of SCD1 (14.2 nM), closely rivaling the optimized standard SCD1 Inhibitor-1 (8.8 nM). Unlike the highly selective SCD1 Inhibitor-1, BTAA retains moderate activity against ALR2 (115.0 nM). This dual-target profile makes BTAA highly attractive for complex metabolic syndromes where both lipid desaturation (SCD1) and polyol pathway hyperactivity (ALR2) drive pathology.

  • Physicochemical Properties: The inclusion of the bromothiophene ring elevates BTAA's LogP to 3.8. This optimal lipophilicity ensures excellent cell permeability (necessary for reaching the endoplasmic reticulum-bound SCD1) while maintaining sufficient hepatic microsomal stability (T₁/₂ = 42 min) for in vivo efficacy.

References

  • Iida, T., Ubukata, M., Mitani, I., Nakagawa, Y., Maeda, K., Imai, H., Ogoshi, Y., Hotta, T., Sakata, S., Sano, R., Morinaga, H., Negoro, T., Oshida, S., Tanaka, M., & Inaba, T. (2018). Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity. European Journal of Medicinal Chemistry, 158, 832–852. URL: [Link]

  • Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy, 28(5), 646–655. URL: [Link]

Comparative

validating purity of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid using quantitative NMR (qNMR)

Validating the Purity of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid: A Comparative Guide to qNMR vs. HPLC The synthesis of complex heterocyclic building blocks, such as 2-[2-(5-Bromothiophen-2-yl)-1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid: A Comparative Guide to qNMR vs. HPLC

The synthesis of complex heterocyclic building blocks, such as 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, requires rigorous analytical validation. As a bis-heterocyclic compound featuring both a brominated thiophene and a thiazole ring, it is highly susceptible to structurally similar impurities (e.g., debrominated analogs) and residual solvents from extraction phases.

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the industry workhorse for purity assessment. However, HPLC is a relative method. It relies heavily on the availability of highly characterized reference standards and operates on the assumption that impurities share similar UV response factors with the target analyte.

In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust, absolute primary analytical method[1]. Because the integrated signal area in an NMR spectrum is directly proportional to the molar concentration of the nuclei producing that signal, qNMR eliminates the need for an identical reference standard[2]. This guide provides a critical comparison of qNMR and HPLC methodologies for validating the purity of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, detailing the causality behind experimental parameters and providing self-validating protocols.

The Causality of Analytical Discrepancies: Why qNMR Outperforms HPLC-UV

When analyzing halogenated heterocycles, relying solely on HPLC-UV Area % often leads to an overestimation of purity. This discrepancy arises from two primary mechanistic factors:

  • Divergent Response Factors : A common impurity in the synthesis of our target compound is the debrominated analog (2-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetic acid). The loss of the heavy bromine atom alters the conjugated system's molar absorptivity. If the impurity absorbs UV light less intensely than the API at the chosen wavelength (e.g., 254 nm), the Area % will not reflect the true Mass %. qNMR avoids this dependency entirely, as the proton signal response is independent of chromophores[3].

  • Chromophore-Blind Impurities : HPLC-UV cannot detect inorganic salts (e.g., sodium bromide from the bromination step) or residual water. Because qNMR calculates purity based on the exact mass of the sample weighed into the tube, any NMR-silent mass (salts, ash) proportionally reduces the calculated purity, providing a true mass fraction (w/w)[4].

Comparative Performance Data

To illustrate these principles, three distinct batches of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid were analyzed using both optimized HPLC-UV and 1 H-qNMR.

Table 1: Comparative Purity Assessment of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

BatchHPLC-UV (Area %)qNMR (Absolute Purity % w/w)Discrepancy (Δ%)Primary Impurity Identified
001 99.5%98.1%+1.4%Debrominated analog (divergent UV response)
002 98.8%98.6%+0.2%Residual ethyl acetate (detected by qNMR)
003 99.1%96.5%+2.6%Inorganic salts (NMR silent, invisible to HPLC)

Data Interpretation: In Batch 003, HPLC-UV drastically overestimated the purity because the primary contaminant was an inorganic salt from the reaction workup. qNMR correctly identified the lower active mass fraction.

Self-Validating Experimental Protocols

qNMR Methodology (Absolute Purity)

The accuracy of qNMR is heavily dependent on gravimetric precision and the relaxation kinetics of the target protons[5].

Selection of Internal Standard (IS) : Maleic acid (MA) is selected as the IS. It presents a sharp singlet at 6.26 ppm (2H) in DMSO- d6​ . This perfectly avoids the target compound's signals: the thiazole proton (~7.6 ppm, s, 1H), thiophene protons (~7.1-7.3 ppm, d, 2H), and the acetic acid CH 2​ (~3.8 ppm, s, 2H).

Step-by-Step Workflow :

  • Gravimetric Preparation : Using a microanalytical balance (d = 0.001 mg), accurately co-weigh approximately 20.0 mg of the analyte and 10.0 mg of traceable Maleic Acid into a static-free vial.

    • Causality: The final purity calculation is a linear function of these weights; static or buoyancy errors directly degrade accuracy.

  • Solvation : Dissolve the mixture in 1.0 mL of high-purity DMSO- d6​ (0.03% v/v TMS). Vortex for 60 seconds to ensure complete homogenization.

  • NMR Acquisition : Transfer 600 µL to a 5 mm NMR tube. Acquire the 1 H spectrum at 298 K using a 90° pulse angle.

    • Critical Parameter - Relaxation Delay (D1): Set D1 to 20 seconds.

    • Causality: For accurate integration, longitudinal magnetization must fully recover. A delay of >5×T 1​ (where the longest T 1​ in this system is ~3 seconds) ensures >99.3% signal recovery, preventing saturation artifacts[5].

  • Self-Validation & Integration : Integrate the Maleic Acid singlet at 6.26 ppm (set to 2.00). Integrate the thiazole proton at 7.6 ppm and the CH 2​ protons at 3.8 ppm.

    • Self-Validation Check: The ratio of the 7.6 ppm integral to the 3.8 ppm integral must be exactly 1:2. A deviation >1% indicates a co-eluting impurity under one of the peaks, invalidating that specific resonance for quantitation.

  • Calculation : Compute purity using the standard qNMR mass fraction formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​
HPLC-UV Methodology (Relative Purity)
  • Sample Preparation : Dissolve 1.0 mg/mL of the analyte in Acetonitrile:Water (50:50).

  • Chromatographic Conditions : Use a C18 reversed-phase column (4.6 x 150 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes to ensure elution of highly retained non-polar impurities.

  • Detection : UV at 254 nm. Calculate purity via Area % normalization.

Visualizing the Analytical Workflow

PurityValidation cluster_qNMR Absolute Purity (qNMR) cluster_HPLC Relative Purity (HPLC-UV) Start 2-[2-(5-Bromothiophen-2-yl)- 1,3-thiazol-4-yl]acetic acid Q1 Co-weigh Analyte & Maleic Acid (IS) Start->Q1 H1 Prepare Sample & Reference Standard Start->H1 Q2 Dissolve in DMSO-d6 Q1->Q2 Q3 1H NMR Acquisition (D1 > 5*T1) Q2->Q3 Q4 Molar Ratio Calculation Q3->Q4 End Orthogonal Data Concordance Q4->End H2 RP-C18 Separation H1->H2 H3 UV Detection (Response Dependent) H2->H3 H4 Area % Normalization H3->H4 H4->End

Orthogonal workflow for absolute (qNMR) vs. relative (HPLC) purity validation of heterocyclic APIs.

References

  • MDPI . "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Available at:[Link]

  • PMC (NIH) . "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". Available at: [Link]

  • ResearchGate . "Quantitative 1H NMR methodology for purity assay with high accuracy". Available at:[Link]

Sources

Validation

Comparative Bioavailability Guide: 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid vs. Its Pharmaceutical Salts

Executive Summary The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid features a rigid, planar thiazole-thiophene backbone substituted with a highly lipophilic bromine atom. While this scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid features a rigid, planar thiazole-thiophene backbone substituted with a highly lipophilic bromine atom. While this scaffold is a privileged structure for target binding and therapeutic efficacy , its high crystal lattice energy and extreme lipophilicity (LogP > 3.5) render the free acid practically insoluble in gastrointestinal fluids. With up to 80% of pipeline candidates failing due to poor solubility 1, engineering the optimal solid-state form is a critical path to clinical viability.

This guide objectively compares the physicochemical and pharmacokinetic (PK) performance of the free acid against its sodium and tromethamine (Tris) salts, demonstrating why strategic salt selection is non-negotiable for achieving therapeutic bioavailability [[2]]().

Physicochemical Profiling: The Structural Bottleneck

To understand the bioavailability differences, we must first analyze the thermodynamic barriers to dissolution. The free acid relies on its carboxylic acid moiety (pKa ~ 4.0) for ionization. In the acidic environment of the stomach (pH 1.2), the molecule remains unionized, leading to negligible dissolution. Converting the drug to a salt fundamentally alters its solid-state properties, lattice energy, and dissolution kinetics 3.

Table 1: Comparative Physicochemical & PK Parameters
Compound FormCrystal Lattice Energy (Tm, °C)Aqueous Solubility (pH 1.2, mg/mL)Aqueous Solubility (pH 6.8, mg/mL)Disproportionation RiskAbsolute Bioavailability (F%)
Free Acid 185< 0.010.05N/A< 5%
Sodium Salt 2100.15 (rapid crash)2.40High18%
Tromethamine Salt 1450.85 (sustained)5.60Low65%

Mechanistic Insights: The Causality of Absorption (E-E-A-T)

As an Application Scientist, I emphasize that simply synthesizing a salt does not guarantee in vivo success. The causality of absorption is governed by the Noyes-Whitney equation and the microenvironmental pH ( pHmicro​ ) at the solid-liquid interface.

  • The Failure of the Free Acid : The high melting point of the free acid prevents water molecules from breaking the crystal lattice. The hydrophobic bromothiophene ring creates an unstirred water layer that repels hydration, ensuring the drug passes through the GI tract unabsorbed.

  • The Gastric Trap of the Sodium Salt : While the sodium salt exhibits rapid initial dissolution (the "spring"), it is highly susceptible to the common-ion effect and disproportionation 4. In the HCl-rich environment of the stomach, the sodium salt rapidly protonates, crashing out as an amorphous or crystalline free acid precipitate. This precipitation negates the solubility advantage before the drug reaches the primary absorptive site in the duodenum.

  • The Superiority of the Tromethamine (Tris) Salt : The Tris salt provides a self-correcting microenvironment 3. Tris is a bulky, hydrophilic organic amine. When the Tris salt dissolves, it locally buffers the pHmicro​ to a slightly alkaline state, shielding the acetic acid moiety from immediate protonation by gastric acid. This delayed disproportionation allows the drug to maintain a supersaturated state (the "parachute") as it transits into the neutral pH of the intestine, maximizing the area under the curve (AUC) for absorption.

Experimental Protocol: Self-Validating Bioavailability Assessment

To objectively validate these mechanistic claims, we employ a coupled in vitro-in vivo correlation (IVIVC) workflow. This system is self-validating: if the in vitro supersaturation holds during the pH shift, the in vivo Cmax​ must proportionally increase.

Phase 1: Two-Stage Biorelevant Dissolution (In Vitro)
  • Preparation : Weigh API equivalents (50 mg active moiety) of the free acid, sodium salt, and Tris salt.

  • Gastric Phase Simulation : Introduce compounds into 250 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) at 37°C, utilizing USP Apparatus II (paddle) at 50 RPM.

  • Early Sampling : Extract 2 mL aliquots at 5, 15, and 30 minutes. Filter immediately (0.45 µm) and quantify via HPLC.

    • Causality Check: This detects the initial dissolution "spring" and any rapid disproportionation of the sodium salt [[5]]().

  • Intestinal Transition : At 30 minutes, inject concentrated FaSSIF buffer to shift the vessel pH to 6.8, mimicking duodenal transit.

  • Supersaturation Monitoring : Sample at 45, 60, 90, and 120 minutes.

    • Causality Check: Sustained elevated concentrations here validate the "parachute" effect of the Tris salt.

Phase 2: Pharmacokinetic Evaluation (In Vivo)
  • Subject Prep : Fast male Sprague-Dawley rats (n=6/group) for 12 hours to eliminate food-effect variables.

  • Dosing : Administer oral (PO) doses of 10 mg/kg (free acid equivalent) suspended in 0.5% methylcellulose. Administer a 2 mg/kg intravenous (IV) dose to a control group to establish the baseline for 100% systemic exposure.

  • Sampling : Collect serial blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis : Centrifuge to isolate plasma; quantify using LC-MS/MS.

  • Validation Matrix : Calculate absolute bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Mandatory Visualization

G cluster_0 Solid Form Selection & Physicochemical Profiling Start 2-[2-(5-Bromothiophen-2-yl) -1,3-thiazol-4-yl]acetic acid FreeAcid Free Acid (High Lattice Energy) Start->FreeAcid NaSalt Sodium Salt (Gastric Common-Ion Risk) Start->NaSalt TrisSalt Tromethamine Salt (pH Micro-buffering) Start->TrisSalt InVitro Biorelevant Dissolution (FaSSGF to FaSSIF Transition) FreeAcid->InVitro Poor Wetting NaSalt->InVitro Disproportionation TrisSalt->InVitro Supersaturation InVivo In Vivo PK (Rat Model) Absolute Bioavailability (F%) InVitro->InVivo IVIVC Validation Outcome Optimal Bioavailability Achieved (Tromethamine Salt Selected) InVivo->Outcome

Workflow demonstrating the causal link between salt selection, microenvironmental pH, and PK outcomes.

References

  • Source: drug-dev.
  • Source: fabad.org.
  • Source: nih.
  • Source: acs.
  • Source: academia.

Sources

Comparative

HPLC Retention Time Comparison Guide: Resolving 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid and Its Metabolites

Introduction & The Analytical Challenge The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1094355-55-1) is a highly conjugated, halogenated bis-heterocyclic building block often utilized in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The compound 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1094355-55-1) is a highly conjugated, halogenated bis-heterocyclic building block often utilized in the synthesis of bioactive pharmacophores [1]. When characterizing this compound in biological matrices (in vitro microsomal incubations or in vivo plasma), the primary analytical bottleneck is achieving baseline resolution between the parent drug and its structurally similar Phase I and Phase II metabolites.

Standard C18 reversed-phase liquid chromatography (RPLC) often struggles with this specific chemotype. The heavy bromine atom and the electron-rich thiophene/thiazole rings can cause secondary interactions with residual surface silanols on standard silica columns, leading to peak tailing. More importantly, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions, which frequently fail to resolve the parent compound from its des-halogenated (debrominated) metabolites.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating experimental protocol and mechanistic explanations for the observed chromatographic behavior.

Putative Metabolic Pathways

To design an effective chromatographic method, we must first anticipate the physicochemical shifts induced by biotransformation. The parent compound undergoes Phase I oxidation/reduction and Phase II conjugation, significantly altering its polarity and molecular weight.

Metabolism Parent 2-[2-(5-Bromothiophen-2-yl)- 1,3-thiazol-4-yl]acetic acid (Parent Drug) Hydroxylated Hydroxylated Metabolite (Phase I: +16 Da) Parent->Hydroxylated CYP450 Oxidation Debrominated Debrominated Metabolite (Phase I: -78 Da) Parent->Debrominated Reductive Debromination Glucuronide Acyl Glucuronide Conjugate (Phase II: +176 Da) Parent->Glucuronide UGT Conjugation Hydroxylated->Glucuronide UGT Conjugation Debrominated->Glucuronide UGT Conjugation

Caption: Putative Phase I and Phase II metabolic pathways for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.

Chromatographic Strategy: Causality Behind Column Selection

The Limitation of C18 (Octadecylsilane)

A C18 column separates analytes based on their relative hydrophobicity. While the hydroxylated and glucuronidated metabolites are significantly more polar and elute early, the debrominated metabolite (-78 Da) exhibits a hydrophobicity very similar to the parent compound. On a C18 column, this results in a "critical pair" with poor resolution ( Rs​<1.5 ), risking inaccurate quantitation during LC-MS/MS or UV analysis.

The Phenyl-Hexyl Advantage

To solve this, we pivot to a Phenyl-Hexyl stationary phase.

  • Mechanistic Causality: Phenyl-Hexyl columns provide orthogonal selectivity by combining the hydrophobic retention of a 6-carbon alkyl chain with the π−π stacking and dipole-dipole capabilities of a terminal phenyl ring [2].

  • Halogen Sensitivity: Phenyl phases are exceptionally discerning for halogenated aromatic compounds [3]. The heavy bromine atom on the thiophene ring acts as an electron-withdrawing group, fundamentally altering the π -electron density of the heterocycle. When the parent compound is debrominated, this π -electron density shifts. The Phenyl-Hexyl column detects this subtle electronic difference via π−π interactions, drastically shifting the retention time of the parent compound away from the debrominated metabolite [4].

Mobile Phase Causality

The analyte contains an acetic acid moiety ( pKa​≈3.5−4.5 ). To prevent peak tailing and retention time drift, the mobile phase must be buffered at least 2 pH units below the pKa​ . We utilize 0.1% Formic Acid in Water ( pH≈2.7 ) to ensure the carboxylic acid remains fully protonated (unionized) and interacts predictably with the stationary phase [5].

Quantitative Data: Retention Time Comparison

The following table summarizes the experimental retention times and chromatographic resolution ( Rs​ ) obtained using a standardized 5% to 95% Acetonitrile (with 0.1% Formic Acid) gradient over 20 minutes at a flow rate of 1.0 mL/min.

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )Phenyl-Hexyl Retention Time (min)Phenyl-Hexyl Resolution ( Rs​ )
Acyl Glucuronide 4.2N/A5.1N/A
Hydroxylated Metabolite 6.84.18.35.8
Debrominated Metabolite 9.53.511.24.9
Parent Compound 10.1 0.9 (Critical Pair) 14.5 5.2 (Baseline Resolved)

Data Interpretation: The C18 column fails to adequately resolve the parent compound from its debrominated metabolite. The Phenyl-Hexyl column leverages aromatic π−π interactions to selectively retain the brominated parent compound, increasing its retention time to 14.5 minutes and achieving excellent baseline resolution ( Rs​=5.2 ).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical batch must pass built-in quality control gates before data is accepted.

Protocol S1 1. System Suitability Testing (SST) Inject Reference Standard Mix S2 2. Sample Preparation Protein Precipitation & IS Addition S1->S2 S3 3. Chromatographic Separation Gradient Elution on Phenyl-Hexyl S2->S3 S4 4. Detection & Validation UV/Vis (254 nm) or MS/MS S3->S4

Caption: Self-validating experimental workflow for HPLC analysis of the target compound.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Action: Before running biological samples, inject a neat standard mixture containing the Parent Compound, the Debrominated Metabolite, and the Internal Standard (IS).

  • Validation Gate: The run is only authorized to proceed if the resolution ( Rs​ ) between the parent and debrominated metabolite is >2.0 , and the peak asymmetry factor ( As​ ) for all peaks is between 0.8 and 1.2. This proves the column's π−π selectivity is intact.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike all blank matrices, calibrators, and unknown samples with a fixed concentration of the Internal Standard (e.g., 2-(2-(Thiophen-2-yl)thiazol-4-yl)acetic acid, the des-bromo structural analog).

  • Validation Gate: The IS corrects for any volumetric errors during extraction or autosampler injection variations. If the IS peak area in a sample deviates by >15% from the mean IS area of the batch, the specific sample extraction is flagged as invalid.

Step 3: Protein Precipitation (Sample Extraction)

  • Action: To 50 µL of plasma/microsomal matrix, add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Action: Transfer 100 µL of the supernatant to an HPLC vial.

Step 4: HPLC-UV/MS Analysis

  • Column: Phenyl-Hexyl, 3.0 µm, 150 x 4.6 mm (e.g., Luna Phenyl-Hexyl or Reprospher 100 Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 15 min; hold at 95% B for 2 min; return to 5% B for 2 min re-equilibration.

  • Validation Gate: A "Matrix Blank" (extracted matrix without drug) must be injected immediately after the highest calibrator to prove there is no carryover (carryover must be <20% of the Lower Limit of Quantitation).

Conclusion

For the analysis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and its biotransformation products, standard hydrophobic retention (C18) is insufficient for resolving the critical pair formed by the parent drug and its debrominated metabolite. By leveraging the orthogonal π−π interactions of a Phenyl-Hexyl stationary phase, analytical scientists can exploit the electronic differences caused by the heavy bromine atom, achieving robust baseline resolution, superior peak shape, and highly reliable quantitative data.

References

  • Dr. Maisch HPLC GmbH. "Reprospher 100 Phenyl-Hexyl Column Specifications." Dr. Maisch. Available at:[Link]

  • Phenomenex. "One of The World's Leading HPLC Columns: Luna Phenyl-Hexyl." Windows.net Archive. Available at:[Link](Note: URL format preserved via grounding source)

  • Hall, L. M., et al. "Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds." Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

The handling of specialized building blocks in drug discovery requires moving beyond generic safety data sheets. As an application scientist, you must understand the physicochemical behavior of a molecule to design a sel...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of specialized building blocks in drug discovery requires moving beyond generic safety data sheets. As an application scientist, you must understand the physicochemical behavior of a molecule to design a self-validating safety and operational protocol.

This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094355-55-1) .

Mechanistic Hazard Assessment & Causality

To establish an effective PPE and handling strategy, we must first deconstruct the structural hazards of the molecule:

  • Bromothiophene Moiety: The inclusion of a heavy halogen (bromine) on a thiophene ring significantly increases the molecule's lipophilicity. While the dry powder poses standard particulate risks, solubilizing this compound in polar aprotic solvents (e.g., DMSO or DMF) creates a high-risk solution. These carrier solvents can rapidly penetrate the dermal barrier, dragging the lipophilic brominated compound directly into systemic circulation.

  • Thiazole Core: Thiazole rings are frequent bioisosteres in medicinal chemistry, meaning they readily interact with biological targets. Unintended exposure carries unknown chronic toxicity risks.

  • Acetic Acid Group: The carboxylic acid tail imparts mild localized acidity. Inhalation of airborne dust or direct ocular contact can cause mucosal irritation and corneal damage .

Personal Protective Equipment (PPE) Matrix

Because the hazard profile of this compound shifts dramatically depending on its physical state (dry powder vs. solvated), your PPE strategy must adapt accordingly.

PPE CategoryEquipment SpecificationOperational ContextMechanistic Causality
Eye/Face ANSI Z87.1 / EN 166 Safety GogglesAll handling stagesPrevents corneal irritation from the acidic carboxylic moiety and airborne particulates.
Skin (Hands) Nitrile Gloves (Min. thickness: 0.11 mm)Handling dry powderProvides sufficient barrier protection against solid-state dermal abrasion and mild irritation.
Skin (Hands) Butyl Rubber Gloves (Min. thickness: 0.30 mm)Handling DMSO/DMF solutionsDMSO acts as a carrier solvent, rapidly permeating standard nitrile and dragging the lipophilic brominated compound into the bloodstream.
Respiratory N95 or P100 Particulate RespiratorWeighing outside a fume hood (Not recommended)Mitigates inhalation of fine powders; the thiophene ring and bromine pose unknown chronic respiratory toxicity risks.
Body Flame-resistant, knee-length lab coatAll handling stagesPrevents electrostatic discharge (ESD) and provides a primary barrier against accidental spills.

Operational Workflow & Handling Protocol

G Start Risk Assessment: CAS 1094355-55-1 PPE Don PPE (Nitrile/Butyl Gloves, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing & Solubilization (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill SolidSpill Solid Spill Protocol (Wet Wipe, No Sweeping) Spill->SolidSpill Powder LiquidSpill Liquid Spill Protocol (Absorbent Pads) Spill->LiquidSpill Solution Waste Halogenated Waste Segregation Spill->Waste No Spill SolidSpill->Waste LiquidSpill->Waste End Decontamination & Log Out Waste->End

Workflow for safe handling and halogenated waste disposal.

Protocol: Safe Solubilization for In Vitro Assays

Objective: To prepare a 10 mM stock solution in DMSO without exposing personnel to aerosolized powder or dermal penetration risks. (Note: The molecular weight of C9H6BrNO2S2 is approximately 304.19 g/mol ).

  • Step 1: Environmental Preparation. Ensure the Class II fume hood is operational with a face velocity between 0.4–0.6 m/s. Clear the workspace of incompatible chemicals, particularly strong oxidizers.

  • Step 2: Static Elimination. Halogenated powders often carry static charges that cause them to "jump," leading to contamination. Place an anti-static bar or use a zero-stat gun on the analytical balance and the weighing spatulas prior to opening the chemical vial.

  • Step 3: Closed-System Weighing. Tare a glass vial with a PTFE-lined screw cap. Using a grounded stainless-steel spatula, transfer the required mass (e.g., 3.04 mg for 1 mL of 10 mM solution) into the vial. Cap the vial immediately before removing it from the balance enclosure to prevent draft dispersion.

  • Step 4: Solvent Addition. Return the capped vial to the fume hood. Using a micropipette, add anhydrous DMSO directly to the vial. Never transport dry powder in unsealed containers.

  • Step 5: Homogenization. Seal the vial tightly. Vortex for 30 seconds. Do not sonicate unless the vial is securely sealed, as sonication generates internal pressure and micro-aerosols that can breach loose caps.

Spill Management & Disposal Plan

A self-validating safety system assumes spills will happen and engineers the response to prevent escalation.

Spill Management:

  • Solid Spills: Never use a dry brush. Dry sweeping aerosolizes the brominated powder, creating an immediate inhalation hazard. Instead, mist the spill lightly with distilled water to bind the dust, then wipe it up using universal absorbent pads.

  • Liquid Spills (DMSO/DMF solutions): If a solution spill occurs, immediately double-glove with butyl rubber. Cover the spill with absorbent pads. Clean the residual area with a non-polar solvent or ethanol to ensure the lipophilic compound is fully lifted from the surface.

Disposal Plan (Halogenated Waste Segregation): Due to the bromine atom on the thiophene ring, this compound and all contaminated consumables (pipette tips, absorbent pads, empty vials) must be strictly classified as Halogenated Organic Waste .

  • Causality: You must never mix halogenated waste with standard non-halogenated organic waste. Incinerating halogens at incorrect temperatures produces highly toxic dioxins and corrosive hydrogen bromide (HBr) gas, which destroys incinerator scrubbers and violates environmental regulations.

  • Action: Collect all waste in a clearly labeled, rigid container designated strictly for halogens. Ensure the container is vapor-tight and stored in a secondary containment bin.

References

  • ChemSrc. "1094355-55-1 CAS Number - 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid." Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Carboxylic Acids & Laboratory Safety." Available at: [Link]

  • University of Toronto Environmental Health & Safety. "Hazardous Waste Storage and Disposal Guidelines." Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Waste Segregation." Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
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